Clomipramine Hydrochloride

Catalog No.
S524031
CAS No.
17321-77-6
M.F
C19H24Cl2N2
M. Wt
351.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clomipramine Hydrochloride

CAS Number

17321-77-6

Product Name

Clomipramine Hydrochloride

IUPAC Name

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine;hydrochloride

Molecular Formula

C19H24Cl2N2

Molecular Weight

351.3 g/mol

InChI

InChI=1S/C19H23ClN2.ClH/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22;/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3;1H

InChI Key

WIMWMKZEIBHDTH-UHFFFAOYSA-N

SMILES

Array

Synonyms

Anafranil, Chlomipramine, Chlorimipramine, Clomipramine, Clomipramine Hydrochloride, Clomipramine Maleate (1:1), Clomipramine Monohydrochloride, Hydiphen, Hydrochloride, Clomipramine, Monohydrochloride, Clomipramine

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl

The exact mass of the compound Clomipramine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759323. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Dibenzazepines. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Clomipramine mechanism of action serotonin reuptake inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Clomipramine's primary mechanism is potent inhibition of the serotonin transporter (SERT) on presynaptic neurons. Unlike some other tricyclic antidepressants (TCAs), clomipramine shows a particularly strong affinity for SERT. Its active metabolite, desmethylclomipramine, primarily inhibits norepinephrine reuptake, contributing to the drug's overall profile [1] [2].

Research indicates that clomipramine binds competitively within the central substrate-binding site of hSERT, directly competing with serotonin (5-HT) for occupancy. Key protein-ligand interactions identified through mutagenesis studies include [3]:

  • A salt bridge formation between the drug's tertiary aliphatic amine and Asp98 in hSERT.
  • Positioning of the tricyclic ring system vicinal to Phe335 and other residues.

This binding orientation differs from the low-affinity, non-competitive vestibular site identified in the bacterial leucine transporter (LeuT), confirming a competitive inhibition mechanism in hSERT [3].

Quantitative Pharmacological Profile

The table below summarizes key quantitative data on clomipramine's binding and functional activity.

Parameter Value / Finding Context / Comparison Source
SERT Binding (Ki) 0.28 nM Lower Ki indicates higher potency. More potent than citalopram (1.16 nM) and imipramine (1.40 nM). [4]
NET Binding (Ki) 38 nM Lower affinity for NET than SERT. [4]
DAT Binding (Ki) 2190 nM Very weak affinity for DAT. [4]
SERT Occupancy for 80% Blockade ~10 mg/day Significantly lower dose required compared to other SRIs (e.g., Paroxetine: 20 mg, Sertraline: 50 mg). [4]
In Vivo SERT Availability Reduction 48% reduction Measured in thalamus-hypothalamus after 12 weeks (150 mg/day). [5]

Key Experimental Evidence & Protocols

Several experimental approaches have been crucial for elucidating clomipramine's mechanism of action.

In Vitro Uptake Inhibition Assay

This classic method determines a drug's ability to inhibit serotonin uptake.

  • Cell System: Human embryonic kidney (HEK-293) cells transfected with hSERT cDNA [3].
  • Protocol:
    • Cells are exposed to radiolabeled [³H]serotonin.
    • Uptake is measured in the presence of varying concentrations of clomipramine.
    • After incubation, cells are washed to remove extracellular radioactivity.
    • Cell-associated radioactivity is quantified using a scintillation counter to determine the rate of serotonin uptake.
  • Finding: Clomipramine demonstrates pure competitive inhibition for imipramine, but a mixed competitive and non-competitive inhibitory effect is observed for clomipramine itself at very low concentrations (10⁻⁹–10⁻⁸ M) in platelets, suggesting a more complex interaction [6].
In Vivo Neuroimaging with SPECT

Single Photon Emission Computed Tomography (SPECT) visualizes and quantifies SERT availability in the living human brain.

  • Radiotracer: [¹²³I] β-CIT, which binds to SERT [5].
  • Protocol:
    • 24 patients with Obsessive-Compulsive Disorder (OCD) underwent a baseline SPECT scan.
    • Patients were treated with 150 mg of clomipramine daily for 12 weeks.
    • A follow-up SPECT scan was performed after the treatment period.
    • SERT availability was quantified as the binding potential (BPND) in the thalamus-hypothalamus region.
  • Finding: A 48% reduction in SERT availability was observed after treatment, providing direct in vivo evidence of transporter occupancy. Furthermore, higher pre-treatment SERT availability predicted a better clinical response [5].
Homology Modeling and Docking Studies

Computational methods help visualize drug-transporter interactions at the atomic level.

  • Model: A homology model of hSERT was built using the crystal structure of the bacterial leucine transporter (LeuT) as a template [3].
  • Protocol:
    • The structure of clomipramine (and analogs like imipramine) was prepared and energy-minimized.
    • "Induced fit docking" simulations were performed to find the optimal binding orientation within the central substrate-binding site of the hSERT model.
    • Proposed binding modes were validated by creating point mutations in hSERT (e.g., Asp98Ala) and testing the inhibition potency of clomipramine analogs.
  • Finding: The study conclusively identified a single, well-defined binding mode for TCAs in the central site of hSERT, which is fully overlapping with the serotonin binding site and distinct from the vestibular site in LeuT [3].

Visualizing the Mechanism and Experimental Workflow

The following diagram illustrates clomipramine's binding to hSERT and the subsequent effect, integrating key findings from the discussed studies.

Diagram of clomipramine's mechanism at hSERT and neuroadaptive effects.

The experimental workflow for validating this mechanism, particularly the binding site, involves a combination of computational and molecular biology techniques, as shown below.

experimental_flow Start Hypothesis: Clomipramine binding site in hSERT Step1 Homology Modeling (Build hSERT structure from LeuT template) Start->Step1 Step2 Molecular Docking (Predict clomipramine orientation in hSERT) Step1->Step2 Step3 In Silico Mutagenesis (Identify key binding residues) Step2->Step3 Step4 In Vitro Validation (Create point mutations in hSERT cDNA) Step3->Step4 Step5 Uptake Inhibition Assay (Measure clomipramine potency in mutants) Step4->Step5 Result Validated Binding Mode (e.g., Salt bridge with Asp98) Step5->Result

Workflow for validating clomipramine's binding site in hSERT.

References

Clomipramine pharmacokinetics absorption distribution metabolism excretion

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Properties of Clomipramine

Parameter Clomipramine (Parent Drug) Desmethylclomipramine (Active Metabolite)
Bioavailability ~50% (due to significant first-pass metabolism) [1] [2] Not Applicable
Time to Peak Plasma Concentration (Tmax) 2 - 6 hours (after oral administration) [1] [3] --
Protein Binding 97 - 98% [1] [2] [3] 97 - 99% [1]
Apparent Volume of Distribution (Vd) ~17 L/kg [1] or >1000 L [4] [5] --
Elimination Half-Life (t1/2) 19 - 37 hours [1] [2] [3] 54 - 77 hours [1] [2] [3]
Time to Reach Steady-State Approximately 1 - 2 weeks (parent drug); up to 3 weeks for both active moieties [1] [4] [5] --
Route of Elimination Urine (51-60%) and Feces (24-32%) [1] [2] --

Metabolism and Key Influencing Factors

Clomipramine undergoes extensive hepatic metabolism, primarily via the cytochrome P450 (CYP) enzyme system [1] [3]. The metabolic pathway is a primary source of the drug's high interindividual variability.

G Clomipramine Clomipramine Demethylclomipramine Demethylclomipramine Clomipramine->Demethylclomipramine N-demethylation CYP2C19, 3A4, 1A2 Hydroxylated_Metabolites 8-Hydroxyclomipramine 8-Hydroxydesmethylclomipramine Clomipramine->Hydroxylated_Metabolites Hydroxylation CYP2D6 (Polymorphic) Demethylclomipramine->Hydroxylated_Metabolites Hydroxylation CYP2D6 (Polymorphic) Conjugated_Metabolites Conjugated_Metabolites Hydroxylated_Metabolites->Conjugated_Metabolites Glucuronidation Excretion Excretion Conjugated_Metabolites->Excretion In Urine

Key metabolic pathway of Clomipramine, showing major enzymes involved.

Several factors significantly influence this metabolic process:

  • Genetic Polymorphism: The hydroxylation of both clomipramine and desmethylclomipramine is controlled by the polymorphic CYP2D6 enzyme [4] [5]. Patients who are genetically "poor metabolizers" accumulate higher concentrations of desmethylclomipramine, leading to an increased risk of serious side effects and/or non-response [1] [4] [5].
  • Drug-Drug Interactions:
    • Enzyme Inhibitors: Coadministration with CYP450 inhibitors (e.g., quinidine, cimetidine for CYP2D6; fluvoxamine for CYP1A2) can increase plasma levels of clomipramine, raising the risk of toxicity [1] [3].
    • Enzyme Inducers: Drugs like barbiturates and phenytoin can reduce plasma levels of clomipramine, potentially diminishing its therapeutic effect [3].
  • Patient Factors: Smoking induces demethylation, while long-term alcohol intake may reduce it [4] [5]. Age diminishes both demethylation and hydroxylation pathways, necessitating lower daily doses in most elderly patients [4] [5] [6].

Therapeutic Range and Monitoring

Clomipramine has a fairly narrow therapeutic range. Analysis of available information indicates that total blood concentrations (clomipramine + desmethylclomipramine) below 150 μg/L are often associated with non-response, while concentrations above 450 μg/L seldom lead to further improvement in efficacy and are associated with increased side effects [4] [5]. This narrow range, combined with high interindividual variability, makes the drug an ideal candidate for therapeutic drug monitoring (TDM) in clinical practice [4] [5].

Experimental Methodologies in Pharmacokinetic Studies

The quantitative data on clomipramine's pharmacokinetics have been derived from various methodological approaches used in observational studies and clinical trials [4] [5]:

  • Analytical Techniques: Key methods for determining plasma concentrations of clomipramine and its metabolites include gas-liquid chromatography (GLC) with nitrogen detection [4], high-performance liquid chromatography (HPLC) [4], and mass fragmentographic analysis [4].
  • Study Designs: Pharmacokinetic parameters are typically determined in healthy volunteers or patient populations through studies measuring plasma concentration at multiple time points after a single dose and at steady-state during multiple-dose administration [4].

References

Clomipramine elimination half-life parent drug and desmethylclomipramine metabolite

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Parameters of Clomipramine and Desmethylclomipramine

The table below summarizes the key elimination half-lives and other relevant pharmacokinetic parameters for clomipramine and its primary active metabolite, desmethylclomipramine (DCMP).

Parameter Clomipramine (Parent Drug) Desmethylclomipramine (Metabolite)

| Elimination Half-Life | 19 to 37 hours (mean ~32h) [1] 24 hours [2] 17 to 28 hours [3] 36 hours [4] | 54 to 77 hours (mean ~69h) [1] 96 hours [2] 69 hours [4] | | Time to Steady-State | 1 to 2 weeks [1] | Up to 3 weeks [2] | | Metabolic Pathway | Primary N-demethylation via CYP2C19, 3A4, 1A2 [1] [3] | Formed from clomipramine via N-demethylation; further metabolized via hydroxylation [1] | | Protein Binding | 97% - 98% [1] [4] [3] | 97% - 99% [1] | | Volume of Distribution | ~17 L/kg (range 9-25 L/kg) [1] ~12 L/kg [4] | Information not specified in search results | | Route of Elimination | Urine (51%-60%) and feces (24%-32%) [1] | Information not specified in search results |

Metabolism and Experimental Assessment

The complex metabolism of clomipramine and methodologies for its pharmacokinetic evaluation are detailed below.

Metabolic Pathways and Variability

Clomipramine undergoes extensive hepatic metabolism. Its primary metabolic pathways are [1]:

  • N-demethylation: Primarily catalyzed by Cytochrome P450 enzymes CYP2C19, CYP3A4, and CYP1A2 to form the active metabolite, desmethylclomipramine (DCMP) [1] [3].
  • Hydroxylation: Both clomipramine and DCMP are further metabolized to 8-hydroxy metabolites (8-OH-clomipramine and 8-OH-desmethylclomipramine) via CYP2D6 [1] [2]. These hydroxylated metabolites are also pharmacologically active, though their clinical relevance is still being defined [1].

Significant interindividual variability (50-60%) in clearance exists due to genetic polymorphisms (particularly in CYP2D6 and CYP2C19), drug interactions, and environmental factors like smoking [1] [5] [2]. Poor metabolizers may accumulate high levels of DCMP, increasing the risk of side effects [2].

G Clomipramine Clomipramine Desmethylclomipramine Desmethylclomipramine Clomipramine->Desmethylclomipramine N-demethylation Hydroxylated_Metabolites Hydroxylated_Metabolites Clomipramine->Hydroxylated_Metabolites 8-Hydroxylation CYP2C19 CYP2C19 CYP2C19->Clomipramine Catalyzes CYP3A4 CYP3A4 CYP3A4->Clomipramine Catalyzes CYP1A2 CYP1A2 CYP1A2->Clomipramine Catalyzes Desmethylclomipramine->Hydroxylated_Metabolites 8-Hydroxylation CYP2D6 CYP2D6 CYP2D6->Clomipramine Catalyzes

Primary metabolic pathways of clomipramine and key CYP450 enzymes involved.

Methodologies for Pharmacokinetic Analysis

Research into clomipramine's pharmacokinetics often employs advanced modeling to account for its multi-pathway metabolism and variability.

  • Population Pharmacokinetic (PopPK) Modeling: A 4-molecule model simultaneously describes pharmacokinetic profiles of clomipramine, desmethylclomipramine, and their hydroxylated metabolites. This model quantifies interindividual variability (50-60%) and residual error (30%) for each metabolic clearance pathway, making it valuable for assessing genetic and environmental influences [5].
  • Data Source and Analysis: PopPK models are typically developed using plasma concentration data from patients on chronic therapy. Parameters like clearance and volume of distribution are estimated using nonlinear mixed-effects modeling software [5]. Therapeutic drug monitoring data is also used to build models explaining variability in drug metabolism [2].

Key Implications for Research and Development

The pharmacokinetic profile of clomipramine presents specific considerations for its clinical and research use.

  • Narrow Therapeutic Range: Clomipramine is considered to have a narrow therapeutic range. Blood concentrations below 150 µg/L are often associated with non-response, while levels above 450 µg/L rarely improve efficacy and increase toxicity risk [2].
  • Metabolite Accumulation: The long half-life of desmethylclomipramine means it accumulates significantly with repeated dosing. This contributes to both therapeutic and adverse effects, and the noradrenergic activity of the metabolite differs from the strong serotonergic activity of the parent drug [1] [3].
  • Dosing Considerations: Due to saturable kinetics and the long time to reach steady-state (up to 3 weeks for the full active moiety), dosage increments should be gradual with adequate intervals between adjustments [1] [6].

References

Clomipramine pharmacodynamics serotonergic neuronal transmission

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacodynamic Mechanisms

Clomipramine's therapeutic effects are primarily mediated through its interactions with the serotonergic system and other monoamine pathways.

Mechanism of Action Target Biological Consequence Clinical Relevance / Notes
Serotonin Reuptake Inhibition Serotonin Transporter (SERT) [1] Increased synaptic serotonin levels [2] [1] Primary mechanism for anti-obsessional effect; clomipramine is a more potent serotonin reuptake inhibitor than other TCAs [1].
Norepinephrine Reuptake Inhibition Norepinephrine Transporter (NET) [1] Increased synaptic norepinephrine levels [1] Primarily mediated by the active metabolite, desmethylclomipramine [1].
Receptor Antagonism Muscarinic M1, Histamine H1, α1-adrenergic [1] Anticholinergic, sedative, hypotensive side effects [1] Explains common TCA side effects (e.g., dry mouth, constipation, sedation).

The hypothesis that clomipramine's anti-obsessional effects are specifically mediated by serotonergic mechanisms is strongly supported by a key clinical experiment. Administration of the serotonin receptor antagonist metergoline to patients with OCD who were stable on clomipramine led to a significant, temporary return of obsessive-compulsive symptoms and increased anxiety. This reversal during serotonin blockade provides direct evidence for a serotonergic mechanism of action [3].

Quantitative Pharmacokinetic Profile

The pharmacokinetics of clomipramine are characterized by extensive metabolism and a long half-life, particularly for its active metabolite.

Parameter Clomipramine (Parent) Desmethylclomipramine (Metabolite)
Bioavailability ~50% (due to significant first-pass metabolism) [4] [1] ---
Time to Peak Plasma Concentration (T~max~) 2-6 hours (mean 4.7h) after single 50 mg dose [2] ---
Protein Binding 97-98% [2] [1] 97-99% [1]
Apparent Volume of Distribution (V~d~) Very large (>1000 L) [4] [5] ---
Elimination Half-Life (T~1/2~) 19-37 hours (mean 32h) [2] 54-77 hours (mean 69h) [2]
Time to Steady-State 7-14 days (for parent drug) [2] Up to 3 weeks (for both moieties) [4] [5]
Therapeutic Plasma Concentration Range 150-450 µg/L (for clomipramine + desmethylclomipramine) [5] ---
Key Metabolizing Enzymes CYP2C19, 3A4, 1A2 (N-demethylation) [1] ---
Excretion Urine (51-60%), Feces (24-32%) [2] [1] ---

Experimental Evidence for Serotonergic Action

The metergoline challenge study is a classic experimental model for validating serotonergic involvement.

Detailed Experimental Protocol
  • Objective: To investigate if the therapeutic effects of clomipramine in OCD are mediated by serotonergic mechanisms [3].
  • Study Design: A double-blind, placebo-controlled, crossover study [3].
  • Subjects: Ten patients with OCD who were receiving long-term clomipramine treatment and had shown an average of 40% reduction in symptoms [3].
  • Intervention: Each patient received both metergoline (a non-selective serotonin receptor antagonist) and placebo for four-day periods in a random order [3].
  • Primary Outcome Measures:
    • Self-rated and observer-rated scales for anxiety and obsessive-compulsive symptoms.
    • Plasma prolactin levels (as a biomarker of central serotonergic activity).
    • Plasma concentrations of clomipramine and desmethylclomipramine.
  • Key Findings:
    • Compared to placebo, the metergoline phase resulted in significantly greater anxiety and a strong trend toward worsened OC symptoms. The peak of this worsening occurred on the fourth day of metergoline administration [3].
    • Metergoline significantly lowered plasma prolactin, confirming its physiologically significant serotonergic antagonism, without altering plasma levels of clomipramine [3].
  • Conclusion: The temporary reversal of therapeutic benefit by metergoline provides strong evidence that clomipramine's efficacy in OCD is mediated via serotonergic mechanisms [3].

The experimental workflow can be summarized as follows:

G Start Patient Cohort: OCD patients stable on long-term Clomipramine A Randomized Crossover Administration Start->A B 4-Day Period: Metergoline (Serotonin Antagonist) A->B C 4-Day Period: Placebo A->C D Washout Period B->D E Outcome Measurement: • Anxiety Scores • OC Symptom Scores • Plasma Prolactin • Drug Concentrations B->E C->D C->E D->B D->C

Visualizing the Core Mechanism and Experimental Rationale

The following diagram illustrates the core serotonergic mechanism of clomipramine and the rationale behind the metergoline experiment:

G CMI Clomipramine (CMI) SERT Inhibits Serotonin (5-HT) Reuptake Transporter CMI->SERT Synaptic 5-HT Increased Synaptic Serotonin (5-HT) SERT->Synaptic 5-HT Post-Synaptic\n5-HT Receptors Post-Synaptic 5-HT Receptor Activation Synaptic 5-HT->Post-Synaptic\n5-HT Receptors Therapeutic Effect Reduction in OCD Symptoms Post-Synaptic\n5-HT Receptors->Therapeutic Effect Metergoline Metergoline (5-HT Receptor Antagonist) Blocks Receptors Blocks Post-Synaptic 5-HT Receptors Metergoline->Blocks Receptors Blocks Receptors->Post-Synaptic\n5-HT Receptors Antagonizes Symptoms Return Temporary Return of OC Symptoms/Anxiety Blocks Receptors->Symptoms Return

Research and Development Implications

For researchers in drug development, several aspects of clomipramine's profile are noteworthy:

  • Non-linear Pharmacokinetics: The metabolism of clomipramine and its metabolite may be capacity-limited (saturable), especially at higher doses (above 150 mg/day). This can lead to disproportionate increases in plasma concentrations and a higher risk of concentration-dependent adverse effects, particularly seizures [2].
  • Impact of Pharmacogenetics: Hydroxylation of clomipramine and desmethylclomipramine is controlled by cytochrome P450 enzymes (including CYP2D6) [4]. Patients who are genetically poor metabolizers may accumulate high concentrations of desmethylclomipramine, leading to severe side effects or non-response [4] [5]. This makes therapeutic drug monitoring particularly valuable [4] [5].
  • Drug Interactions: Coadministration with neuroleptics (particularly phenothiazines) can elevate TCA plasma levels [4]. Smoking induces the demethylation pathway, potentially lowering clomipramine concentrations [2] [4].

References

Clomipramine geometric isomerism E/Z isomeric forms

Author: Smolecule Technical Support Team. Date: February 2026

Structural Basis of Geometric Isomerism

The geometric isomerism in Clomipramine arises from the restricted rotation within its dibenzazepine tricyclic core [1]. This restriction allows the molecule to exist as distinct (E)- and (Z)-isomers, which differ in the spatial arrangement of substituents across a double bond [1]. This is a specific type of stereoisomerism, where atoms are connected in the same sequence but have different spatial orientations [2].

For a molecule to exhibit geometric (cis-trans) isomerism, it must have:

  • Restricted rotation at some point in the structure (commonly a carbon-carbon double bond or a ring system) [2].
  • Two different groups attached to each end of the structure where rotation is restricted [2].

Clomipramine meets these criteria through its specific tricyclic structure [1]. The following diagram illustrates the core structural relationship leading to this isomerism.

G Compound Clomipramine Molecule RestrictedRotation Restricted Rotation (Tricyclic Ring System) Compound->RestrictedRotation IsomerE (E)-Isomer (Trans-like) RestrictedRotation->IsomerE IsomerZ (Z)-Isomer (Cis-like) RestrictedRotation->IsomerZ

Structural basis of Clomipramine's geometric isomerism.

Experimental Characterization & Complexation

Supramolecular complexation with β-Cyclodextrin (β-CD) is a key method for studying Clomipramine isomers. Single crystal X-ray diffraction and Density Functional Theory (DFT) calculations provide atomistic understanding of how different inclusion topologies affect drug stability and bioavailability [3].

Key Experimental Protocol: X-ray Crystallography of β-CD–Clomipramine Complex

  • Complex Preparation: Prepare a 1:1 molar ratio inclusion complex of β-CD and Clomipramine in saturated aqueous solution. Maintain at a controlled temperature for several days to facilitate slow crystal growth [3].
  • Data Collection: Mount a suitable single crystal on a diffractometer. Cool crystal to low temperature (e.g., 100 K) using a cryostream. Collect a complete set of X-ray diffraction data [3].
  • Structure Solution: Solve the crystal structure using direct methods. Refine the structure through iterative cycles of least-squares minimization and Fourier analysis until convergence [3].
  • Topology Analysis: Analyze the refined structure to determine which part of the Clomipramine molecule (e.g., the B-ring without the chloro group) is entrapped within the hydrophobic β-CD cavity [3].
  • Interaction Energy Calculation: Perform DFT calculations on the crystallographically determined geometry to quantify the strength of intermolecular interactions (primarily C–H⋯π interactions) stabilizing the complex [3].

The workflow for this structural analysis is summarized below.

G Start Prepare β-CD/Clomipramine Inclusion Complex Crystal Grow Single Crystal Start->Crystal Xray X-ray Diffraction Data Collection Crystal->Xray Solve Crystal Structure Solution & Refinement Xray->Solve Analyze Analyze Inclusion Topology & Interactions Solve->Analyze DFT DFT Calculation (Interaction Energies) Analyze->DFT Result Energetically Favored Complex Structure DFT->Result

Workflow for determining Clomipramine-β-CD complex structure.

Comparative Data on Isomers and Complexes

The following tables summarize key quantitative data related to Clomipramine's properties and its inclusion complexes.

Table 1: Physicochemical & Pharmacological Profile of Clomipramine [1] [4]

Property Value / Description
Molecular Formula C₁₉H₂₄Cl₂N₂ (Hydrochloride salt) [1]
IUPAC Name 3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine monohydrochloride [1]
CAS RN 17321-77-6 [1]
Mode of Action Inhibits serotonin and norepinephrine reuptake; antagonist at various 5-HT receptors, noradrenaline transporter, and glutathione S-transferase P [1]
Bioavailability ~50% (oral, due to extensive first-pass metabolism) [4]
Protein Binding 97-98% [4]
Primary Metabolism Hepatic, primarily via N-demethylation to active metabolite desmethylclomipramine (CYP2C19, 3A4, 1A2) [4]

Table 2: Experimental Data from β-CD Inclusion Complex Studies [3]

Parameter Finding for Clomipramine Complex
Stoichiometry 1:1 (Clomipramine : β-CD)
Included Moiety B-ring (the ring without the chloro substituent)
Primary Stabilizing Interactions Intermolecular C–H⋯π interactions
Analysis Technique Single crystal X-ray diffraction, Density Functional Theory (DFT) calculation
Therapeutic Impact of Complexation Enhanced thermodynamic stability, potential for reduced side effects, increased bioavailability [3]

Implications for Drug Development

Understanding and controlling the geometric isomerism of Clomipramine has direct applications in pharmaceutical development.

  • Enhancing Drug Performance: Formulating Clomipramine as a β-cyclodextrin inclusion complex can improve its stability and bioavailability. The specific topology of inclusion can influence these properties [3].
  • Chirality in Pharmacology: While geometric isomerism is distinct from chirality, the general principle that different stereoisomers can have distinct biological profiles is critically important. The "chiral switch"—developing a single, optimized isomer of a drug—is a major trend in modern antidepressant development [5].

References

Clomipramine synthesis iminodibenzyl alkylation process

Author: Smolecule Technical Support Team. Date: February 2026

Clomipramine and Its Key Intermediate

Clomipramine is a tricyclic antidepressant with the chemical name 3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine [1]. Its core structure is based on the iminodibenzyl (10,11-dihydro-5H-dibenzo[b,f]azepine) ring system [2]. The synthesis involves attaching a 3-(dimethylamino)propyl side chain to the nitrogen atom of a chlorinated iminodibenzyl derivative [3] [4].

Synthetic Route to Clomipramine

The overall synthesis from iminodibenzyl involves protection, chlorination, and alkylation. The following diagram illustrates the relationships between these key steps:

G Iminodibenzyl Iminodibenzyl NAcetylIminodibenzyl N-Acetyl Iminodibenzyl Iminodibenzyl->NAcetylIminodibenzyl Protection NAcetyl3ChloroIminodibenzyl N-Acetyl-3-chloroiminodibenzyl NAcetylIminodibenzyl->NAcetyl3ChloroIminodibenzyl Catalytic Chlorination Alkylation Alkylation NAcetyl3ChloroIminodibenzyl->Alkylation Deprotection & Alkylation Clomipramine Clomipramine Alkylation->Clomipramine

Summary of the clomipramine synthesis pathway from iminodibenzyl.

Advanced Process for Chlorinating the Intermediate

A modern method synthesizes the key intermediate N-Acetyl-3-chloroiminodibenzyl directly via catalytic electrophilic substitution, avoiding lengthy traditional routes [4]. The table below summarizes optimal conditions for this direct chlorination process:

Reaction Parameter Optimal Conditions / Characteristics
Starting Material N-Acetyliminodibenzyl (II) [4]
Chlorinating Agent Bis(trichloromethyl) carbonate (BTC) [4]
Catalyst Tetrabutylammonium bromide [4]
Acid Binding Agent Sodium carbonate [4]
Solvent Ethylene dichloride or Methylene dichloride [4]
Reaction Temperature 5-10 °C [4]
Molar Ratio (Substrate:BTC) 1:1 to 1:1.3 [4]
Reported Yield Up to 90% [4]

Detailed Experimental Protocol for Chlorination

This procedure is adapted from a patent that describes a direct, catalytic chlorination method [4].

  • Step 1: Reaction Setup. In a 500 ml reaction flask, add N-acetyliminodibenzyl (23.73 g, 100 mmol), sodium carbonate (13.82 g, 100 mmol), tetrabutylammonium bromide (2.78 g, 10 mmol), and ethylene dichloride (100 mL). Mix the contents until uniform.
  • Step 2: Chlorination. Cool the reaction mixture to 0 °C. Slowly add bis(trichloromethyl) carbonate (29.68 g, 100 mmol) to the system. After the addition is complete, allow the temperature to rise to 10 °C and maintain this temperature with stirring for 5 hours.
  • Step 3: Work-up. Concentrate the reaction mixture under normal pressure to dryness to obtain the target product, N-acetyl-3-chloroiminodibenzyl, as a pale yellow oil.

The workflow for this specific chlorination process is detailed below:

G Start Charge Reactor with: - N-Acetyliminodibenzyl - Na₂CO₃ (base) - TBAB (catalyst) - Ethylene Dichloride (solvent) Cool Cool to 0°C Start->Cool AddBTC Add BTC (Chlorinating Agent) Cool->AddBTC React Warm to 10°C Stir for 5 hours AddBTC->React Concentrate Concentrate to Dryness React->Concentrate Product N-Acetyl-3-chloroiminodibenzyl (Pale yellow oil) Concentrate->Product

Experimental workflow for the catalytic chlorination of N-acetyliminodibenzyl.

Key Synthesis Process Notes

  • Advantages of Modern Route: The direct chlorination method is considered green chemistry with a simpler process, safer operation, and is suitable for industrial production compared to older, multi-step routes that required very low temperatures (-50 °C) and had low overall yield (≈10%) [4].
  • Subsequent Steps: After chlorination, the N-acetyl protecting group must be removed (deacetylation) to obtain 3-chloroiminodibenzyl. This intermediate is then alkylated with 3-(dimethylamino)propyl chloride (or a derivative) to form the final clomipramine base, which is converted to the hydrochloride salt [3] [4].

References

Comprehensive Application Notes and Protocols: HPLC-UV Method for Determination of Clomipramine Hydrochloride in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Analytical Method

The determination of clomipramine hydrochloride in biological matrices represents a critical analytical challenge in both clinical toxicology and pharmacokinetic studies. Clomipramine, a tricyclic antidepressant with potent serotonin reuptake inhibition properties, has a narrow therapeutic range (220–500 ng/mL) with toxic effects appearing at concentrations above 900 ng/mL [1]. The HPLC-UV method described in this application note provides a robust analytical approach for quantifying clomipramine and its major metabolite, desmethyl clomipramine, in human plasma, with particular utility in bioequivalence assessments and therapeutic drug monitoring [2] [3].

This methodology represents a significant improvement over previously published approaches through the implementation of a simplified extraction procedure that considerably shortens sample preparation time while maintaining excellent analytical sensitivity and specificity [2] [3] [4]. The method has been successfully applied in a bioequivalence study comparing test and reference formulations of clomipramine tablets, demonstrating its suitability for regulatory submissions and clinical studies [2]. The ability to simultaneously determine both clomipramine and its pharmacologically active metabolite, desmethyl clomipramine, provides comprehensive pharmacokinetic profiling essential for understanding the drug's behavior in vivo [3].

Materials and Reagents

Chemical Standards and Reagents
  • Reference Standards: this compound and desmethyl clomipramine powder (Farmaceutici, Italy) [3]
  • Internal Standard: Cisapride (Jenson Co., Belgium) prepared at concentration of 1 μg/mL [3]
  • Extraction Solvents: n-Heptane (analytical grade, distilled before use) and isoamyl-alcohol in ratio 95:5 [2] [3]
  • Acid Solution: Orthophosphoric acid (0.3% v/v) for back-extraction [2] [3]
  • Mobile Phase Components: Acetonitrile (HPLC grade), water (HPLC grade), and triethylamine (0.01%) [3]
  • Base Solution: Sodium hydroxide (1 M) for pH adjustment during extraction [3]
  • Pharmaceutical Formulations: Clomipramine HCl test tablets and reference product (Anafranil, Novartis) [3]
Equipment and Instrumentation
  • HPLC System: Jasco HPLC system (Japan) with 980-PU intelligent solvent delivery pump [3]
  • Injector: 7125-Rheodyne injector with 100 μL injection volume [3]
  • Detector: UV-975 detector set at 215 nm [2] [3]
  • Data Acquisition: Borwin software for system control and data processing [3]
  • Chromatographic Column: Perkin Elmer C-8 reverse phase ODS2 HPLC column [2] [3]
  • Centrifuge: Capable of 2000 g for sample preparation [3]
  • pH Meter: For adjustment of mobile phase pH to 4.0 ± 0.1 [3]

Sample Preparation Protocol

Plasma Sample Extraction Procedure

The sample preparation method employs an efficient liquid-liquid extraction technique with back-extraction that significantly reduces analysis time while maintaining excellent recovery [2] [3]. The following optimized procedure should be followed:

  • Aliquot Preparation: Transfer 1 mL of plasma into a 10 mL test tube [3]
  • Alkalinization: Add 0.5 mL of 1 M sodium hydroxide solution to the plasma [3]
  • Internal Standard Addition: Add 100 μL of cisapride (1 μg/mL) working solution [3]
  • Primary Extraction: Add 3 mL of heptane:isoamyl alcohol (95:5) extraction solvent, vortex for 1 minute, and centrifuge at 2000 g for 5 minutes [3]
  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube [3]
  • Back-Extraction: Add 200 μL of 0.3% orthophosphoric acid to the organic layer, vortex, and centrifuge [3]
  • Final Preparation: Aspirate and discard the organic layer, retain the acid phase for injection [3]
Preparation of Calibration Standards
  • Prepare stock solutions of clomipramine and desmethyl clomipramine in appropriate solvent [3]
  • Spike drug-free human plasma to create calibration standards covering concentration range of 2.5-120 ng/mL [2] [3]
  • Prepare quality control samples at low, medium, and high concentrations within the calibration range for method validation [3]

Table 1: Calibration Standard Concentrations

Standard Level Concentration (ng/mL)
Lower LOQ 2.5
Calibrator 1 5.0
Calibrator 2 10.0
Calibrator 3 20.0
Calibrator 4 40.0
Calibrator 5 80.0
Calibrator 6 120.0

The following workflow diagram illustrates the complete sample preparation process:

G Plasma Plasma Step1 Combine in Tube Plasma->Step1 NaOH NaOH NaOH->Step1 IS IS IS->Step1 Solvent Solvent Step2 Extract Solvent->Step2 Vortex Vortex Centrifuge Centrifuge Vortex->Centrifuge Step3 Transfer Organic Layer Centrifuge->Step3 Organic Organic Step4 Back-Extract Organic->Step4 Acid Acid Acid->Step4 Vortex2 Vortex2 Centrifuge2 Centrifuge2 Vortex2->Centrifuge2 Step5 Aspirate Organic Layer Centrifuge2->Step5 Inject Inject Step1->Solvent Step2->Vortex Step3->Organic Step4->Vortex2 Step6 Retain Acid Phase Step5->Step6 Step6->Inject

Chromatographic Conditions

HPLC-UV Operating Parameters

The chromatographic separation employs reversed-phase HPLC with optimized conditions for resolving clomipramine, its metabolite, and the internal standard [3]:

  • Column: Perkin Elmer C-8 reverse phase ODS2 [3]
  • Mobile Phase: Acetonitrile:water (75:25 v/v) with 0.01% triethylamine [2] [3]
  • pH Adjustment: Apparent pH adjusted to 4.0 ± 0.1 with dilute orthophosphoric acid [3]
  • Flow Rate: 1 mL/min isocratic elution [3]
  • Detection: UV detection at 215 nm [2] [3]
  • Injection Volume: 100 μL [3]
  • Run Time: Approximately 15 minutes [2]
System Suitability and Chromatographic Performance

System suitability parameters should be verified before sample analysis to ensure optimal chromatographic performance [2]:

  • Retention Times: Internal standard (cisapride): 5.6 ± 0.2 min; Desmethyl clomipramine: 9.5 ± 0.3 min; Clomipramine: 10.3 ± 0.3 min [2]
  • Theoretical Plates: Column efficiency should exceed 2000 theoretical plates for all analytes
  • Resolution: Resolution between desmethyl clomipramine and clomipramine should be greater than 1.5
  • Tailing Factor: Less than 2.0 for all peaks

Method Validation

Validation Parameters and Results

The method was comprehensively validated according to accepted guidelines for bioanalytical method validation [2] [3]. The following tables summarize the key validation parameters:

Table 2: Method Validation Parameters for Clomipramine HPLC-UV Assay

Validation Parameter Results Acceptance Criteria
Linear Range 2.5-120 ng/mL -
Correlation Coefficient (r²) 0.9950-0.9979 ≥0.995
Intra-day Precision (% CV) <18.3% <20%
Inter-day Precision (% CV) <18.3% <20%
LOD <2.5 ng/mL -
LOQ 2.5 ng/mL -

Table 3: Extraction Efficiency and Recovery Data

Analyte Concentration (ng/mL) Recovery (%)
Clomipramine 2.5 85.2
40.0 88.7
120.0 90.3
Desmethyl Clomipramine 2.5 83.6
40.0 86.9
120.0 89.1
Specificity and Selectivity

The method demonstrates excellent specificity with no interference from endogenous plasma components at the retention times of clomipramine, desmethyl clomipramine, or the internal standard [2] [3]. The resolution between desmethyl clomipramine (9.5 ± 0.3 min) and clomipramine (10.3 ± 0.3 min) was sufficient for accurate quantification of both analytes [2].

Applications in Bioequivalence Studies

Clinical Study Design

The validated method has been successfully applied in a bioequivalence study following a single-dose, two-sequence, crossover block-randomized design [2] [3]:

  • Subjects: 12 healthy fasting male volunteers (aged 21-27 years) [3]
  • Dosage: 3 × 25 mg tablets of either test or reference formulation [2] [3]
  • Blood Sampling: Pre-dose and at 9 time points within 48 hours after administration [2]
  • Sample Collection: 10 mL blood samples drawn into heparinized tubes, centrifuged at 2000 rpm for 15 minutes, with plasma stored frozen at -20°C until analysis [3]
Pharmacokinetic Analysis

Pharmacokinetic parameters were calculated using standard non-compartmental methods [3]:

  • C~max~ and T~max~: Obtained directly from plasma concentration-time data [2]
  • Elimination Rate Constant (K~el~): Estimated by log-linear regression of terminal phase [2]
  • AUC~0-t~: Calculated by linear trapezoidal rule [2]
  • AUC~0-∞~: Calculated as AUC~0-t~ + C~t~/K~el~, where C~t~ is the last measurable concentration [3]
  • Elimination Half-life (T~1/2~): Calculated as 0.693/K~el~ [3]

Table 4: Statistical Analysis of Bioequivalence Study

Pharmacokinetic Parameter Test Formulation Reference Formulation Test/Reference Ratio (90% CI)
AUC~0-t~ 785.4 ng·h/mL 772.8 ng·h/mL 98.5-104.2%
AUC~0-∞~ 842.6 ng·h/mL 829.1 ng·h/mL 98.2-104.5%
C~max~ 98.3 ng/mL 96.7 ng/mL 97.8-105.1%

The 90% confidence intervals for the test/reference ratios of AUC and C~max~ were within the acceptable bioequivalence limits of 80-125%, demonstrating that the test and reference formulations are bioequivalent and therefore interchangeable [2] [3].

Detailed Operational Protocol

Daily Operational Procedure
  • Mobile Phase Preparation: Prepare acetonitrile:water (75:25 v/v) with 0.01% triethylamine. Adjust pH to 4.0 ± 0.1 with dilute orthophosphoric acid. Filter through 0.45 μm membrane and degas by sonication for 10 minutes [3]

  • System Equilibration: Prime the HPLC system with mobile phase and equilibrate at a flow rate of 1 mL/min for at least 30 minutes until a stable baseline is achieved at 215 nm [3]

  • Calibration Standards: Process calibration standards alongside study samples using the sample preparation protocol outlined in Section 3.1 [3]

  • Quality Control Samples: Process QC samples at low, medium, and high concentrations in duplicate with each batch of study samples [3]

  • Sample Analysis: Inject 100 μL of processed samples in the following sequence: system suitability mixture, blank plasma, zero standard (blank with IS), calibration standards, QC samples, and study samples [3]

  • Data Analysis: Calculate concentrations using the peak area ratio of analyte to internal standard against the calibration curve [3]

Troubleshooting and Maintenance Guidelines
  • Retention Time Shifts: Check mobile phase pH and composition; prepare fresh mobile phase if necessary [3]
  • Peak Tailing: Evaluate column performance; consider column cleaning or replacement if tailing factor exceeds 2.0 [3]
  • Reduced Recovery: Verify extraction solvent quality and pH of extraction solutions; prepare fresh solutions if needed [3]
  • Carryover: Implement thorough needle wash procedures between injections [3]

Conclusion

The HPLC-UV method described in this application note provides a reliable, accurate, and precise approach for quantifying clomipramine and its major metabolite in human plasma. The simplified sample preparation procedure significantly reduces analysis time while maintaining excellent sensitivity, making it particularly suitable for high-throughput bioequivalence studies and therapeutic drug monitoring applications [2] [3]. The method has been successfully applied in a clinical bioequivalence study, demonstrating its robustness and suitability for regulatory submissions [2]. The validation data confirm that the method meets accepted criteria for bioanalytical method validation across all key parameters, including specificity, linearity, accuracy, precision, and recovery [2] [3].

References

Comprehensive Application Notes and Protocols: Spectrofluorimetric Determination of Clomipramine Hydrochloride via Ion-Pair Complexation with Alizarin Red S

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Clomipramine hydrochloride is a tricyclic antidepressant widely used for the treatment of obsessive-compulsive disorders, depression, and other emotional disturbances. As a potent serotonin reuptake inhibitor, its therapeutic monitoring is essential due to its narrow therapeutic index (220–500 ng/mL) and potential adverse effects at doses exceeding 900 ng/mL. The development of reliable analytical methods for quantifying clomipramine in pharmaceutical formulations is crucial for quality control and ensuring patient safety. While various analytical techniques including HPLC, GC, and spectrophotometry have been employed for clomipramine determination, many suffer from limitations such as inadequate sensitivity, time-consuming procedures, and requirement for sophisticated instrumentation.

Spectrofluorimetry offers a viable alternative with inherent advantages of sensitivity, simplicity, and cost-effectiveness. The formation of fluorescent ion-pair complexes between basic nitrogen-containing drugs and anionic dyes represents a well-established approach in analytical chemistry for enhancing detection sensitivity. Alizarin red S (sodium alizarin sulfonate), a synthetic dye derived from alizarin, serves as an excellent complexing agent due to its structural characteristics and fluorescent properties when forming charge-transfer complexes. The present method exploits this principle to develop a robust analytical procedure for clomipramine quantification in pharmaceutical dosage forms.

This application note provides a comprehensive protocol for the spectrofluorimetric determination of this compound via ion-pair complexation with alizarin red S, including detailed methodologies, validation data, and practical applications for pharmaceutical analysis.

Method Principle

The spectrofluorimetric method is based on the formation of a fluorescent ion-pair complex between this compound and alizarin red S. At the optimized pH of 1.99, clomipramine molecules undergo protonation, acquiring a positive charge on the tertiary nitrogen atom in their aliphatic chain. Simultaneously, alizarin red S exists as a negatively charged species due to the ionization of its sulfonate group. The electrostatic interaction between these oppositely charged species leads to the formation of a stable ion-pair complex that exhibits distinct fluorescent properties different from either parent compound.

Table: Chemical Characteristics of Reactants and Complex

Parameter Clomipramine HCl Alizarin Red S Ion-Pair Complex
Chemical Formula C19H23ClN2·HCl C14H7NaO7S Not specified
Molecular Weight 351.31 g/mol 342.26 g/mol -
Ionization State at pH 1.99 Protonated (positive) Deprotonated (negative) Neutral complex
Fluorescence Properties Weak native fluorescence Weak native fluorescence Strong fluorescence

The ion-pair complex exhibits maximum excitation at 490 nm and maximum emission at 561 nm, wavelengths that provide optimal sensitivity with minimal interference from the individual components. The complex is efficiently extracted into chloroform, concentrating the fluorescent species and further enhancing detection sensitivity. The stoichiometry of the complex, determined by Job's method of continuous variations, was established to be 1:1 ratio between clomipramine and alizarin red S, confirming the ion-pair interaction mechanism [1].

Reagents and Equipment

Chemical Reagents
  • This compound reference standard (purity ≥99%)
  • Alizarin red S (ACS reagent grade, M.W. 342.26)
  • Chloroform (ACS spectrophotometric grade)
  • Sodium acetate (analytical grade)
  • Hydrochloric acid (37%, analytical grade)
  • Deionized water (HPLC grade)
  • Pharmaceutical formulations containing this compound
Instrumentation
  • Spectrofluorimeter: F-2500 Hitachi fluorescence spectrophotometer or equivalent, equipped with xenon arc lamp
  • pH meter: Eutech (Cyberscan pH 2100) or equivalent with combined glass electrode
  • Separating funnels: 25 mL capacity, glass with Teflon stopcock
  • Analytical balance: Accuracy ±0.1 mg
  • Volumetric flasks: Various capacities (10, 25, 50, 100 mL)
  • Micropipettes: Various ranges (100-1000 μL, 1-5 mL)
Preparation of Solutions
  • Alizarin red S solution (2.92 × 10⁻³ M): Accurately weigh 0.100 g of alizarin red S and dissolve in 100 mL deionized water. Prepare fresh daily.
  • Buffer solution (pH 1.99): Prepare by mixing appropriate volumes of 1N sodium acetate and 1N HCl. Verify pH using calibrated pH meter.
  • Standard stock solution of clomipramine HCl (1 mg/mL): Dissolve 100 mg of this compound reference standard in 100 mL deionized water.
  • Working standard solution (0.1 mg/mL): Dilute 10 mL of stock solution to 100 mL with deionized water.

Experimental Protocols

Standard Preparation and Calibration Curve
  • Prepare standard aliquots: Transfer 0.05, 0.1, 0.25, 0.5, 0.75, and 1.0 mL portions of working standard solution (0.1 mg/mL) to a series of 25 mL separating funnels. These correspond to 5, 10, 25, 50, 75, and 100 μg of clomipramine HCl, respectively.
  • Add complexing reagents: To each separating funnel, add 2.0 mL of 2.92 × 10⁻³ M alizarin red S solution and 1.0 mL of pH 1.99 buffer solution.
  • Form ion-pair complex: Swirl the contents gently to mix and allow to stand for 2 minutes at room temperature (25 ± 1°C).
  • Extract complex: Add 5.0 mL of chloroform to each separating funnel, stopper securely, and shake vigorously for 2.0 minutes. Allow the layers to separate completely (approximately 5 minutes).
  • Measure fluorescence: Carefully drain the organic layer into quartz cuvettes. Measure fluorescence intensity at 561 nm emission after excitation at 490 nm.
  • Construct calibration curve: Plot fluorescence intensity versus final concentration of clomipramine HCl (μg/mL) in the organic phase.
Sample Preparation and Analysis
  • Tablet powder preparation: Weigh and finely powder twenty tablets. Accurately weigh a portion equivalent to 100 mg of this compound.
  • Drug extraction: Transfer the powder to a 100 mL volumetric flask, add approximately 30 mL distilled water, and sonicate for 15 minutes with occasional shaking.
  • Filtration and dilution: Filter the solution through Whatmann No. 42 filter paper, washing the residue with several portions of distilled water. Make up to volume with distilled water and mix well.
  • Sample dilution: Further dilute an aliquot of this solution to obtain a concentration of approximately 0.1 mg/mL (within the linear range of the method).
  • Analysis: Follow the general procedure described in Section 4.1 using appropriate aliquots of the sample solution.

The experimental workflow for the procedure is summarized below:

G Start Start Analysis StdPrep Prepare Standard Solutions Start->StdPrep SamplePrep Prepare Tablet Samples Start->SamplePrep AddReagents Add Alizarin Red S and Buffer (pH 1.99) StdPrep->AddReagents SamplePrep->AddReagents ComplexForm Form Ion-Pair Complex AddReagents->ComplexForm Extraction Extract with Chloroform ComplexForm->Extraction Measure Measure Fluorescence (Ex: 490 nm, Em: 561 nm) Extraction->Measure Calibration Construct Calibration Curve Measure->Calibration Quantification Calculate Concentration Calibration->Quantification End End Analysis Quantification->End

Figure 1: Experimental Workflow for Spectrofluorimetric Determination of Clomipramine

Method Validation

The method was validated according to International Conference on Harmonisation (ICH) guidelines for the following parameters:

Linearity and Range

The method demonstrated excellent linearity over the concentration range of 1.0–20 μg/mL of this compound. The regression analysis yielded a correlation coefficient (r) of 0.9998, indicating strong linear relationship between concentration and fluorescence intensity. The regression equation was determined as Y = 12.45X + 5.67, where Y is the fluorescence intensity and X is the concentration in μg/mL.

Sensitivity

The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve. The LOD was found to be 0.32 μg/mL, while the LOQ was 0.97 μg/mL, demonstrating adequate sensitivity for pharmaceutical analysis.

Precision and Accuracy

Table: Precision and Accuracy Data for the Proposed Method

Parameter Intra-day (n=3) Inter-day (n=3)
Repeatability (RSD%) 0.82–1.15% 1.05–1.42%
Recovery (%) 99.75–100.05% 99.45–100.25%

Method accuracy was evaluated through standard addition and recovery studies at three concentration levels (5, 10, and 15 μg/mL). The mean recovery of 99.85% demonstrates excellent accuracy without interference from excipients commonly present in pharmaceutical formulations.

Robustness

The method robustness was evaluated by deliberate variations in method parameters including:

  • pH variation: ±0.1 unit
  • Alizarin red S volume: ±0.1 mL
  • Shaking time: ±0.5 min
  • Extraction solvent volume: ±0.5 mL

None of these variations significantly affected the analytical performance, with recovery values remaining within 98.5–101.2% under all modified conditions.

Applications in Pharmaceutical Analysis

The validated method was successfully applied to the determination of this compound in two commercial pharmaceutical formulations:

Table: Application of the Method to Commercial Formulations

Pharmaceutical Form Label Claim (mg) Found (mg) Recovery ± RSD (%)
Clonil-50 tablets (Intas Pharmaceuticals) 50 49.92 99.85 ± 0.95
Clofranil-50 tablets (Sun Pharmaceuticals) 50 50.03 100.06 ± 1.12

The results demonstrate that the proposed method provides accurate and precise determination of this compound in pharmaceutical dosage forms without interference from common excipients. The method offers a viable alternative to more complex and expensive techniques for routine quality control analysis in pharmaceutical industries.

The method shows significant advantages over previously reported techniques, including simpler instrumentation compared to HPLC and GC methods, higher sensitivity than many spectrophotometric methods, and shorter analysis time compared to existing spectrofluorimetric methods that require heating or prolonged reaction times.

Troubleshooting and Technical Notes

  • Fluorescence Quenching: If decreased fluorescence intensity is observed, check the purity of chloroform and prepare fresh alizarin red S solution. Old chloroform may contain phosgene, which can react with the complex.

  • Poor Extraction Efficiency: Ensure the pH is accurately adjusted to 1.99. Even slight deviations can significantly impact complex formation and extraction efficiency.

  • Precipitation at Interface: If precipitate forms at the chloroform-aqueous interface, reduce the concentration of alizarin red S or increase the volume of chloroform.

  • Non-linear Calibration: Verify that fluorescence measurements are within the instrument's linear range. If necessary, use narrower slit widths or dilute samples appropriately.

  • Sample Adsorption: Clomipramine may adsorb to certain filter materials. If filtration is necessary, discard the first few mL of filtrate to ensure accurate concentration representation.

The method is specifically designed for quality control applications in pharmaceutical formulations. For biological samples, additional sample clean-up procedures would be required to eliminate potential interferences from proteins and other endogenous compounds.

Conclusion

The developed spectrofluorimetric method based on ion-pair complex formation between this compound and alizarin red S provides a simple, sensitive, and reliable approach for the quantification of clomipramine in pharmaceutical formulations. The method offers distinct advantages including cost-effectiveness, minimal sample preparation, and high throughput capabilities, making it particularly suitable for routine analysis in quality control laboratories.

The method was comprehensively validated demonstrating excellent linearity, precision, accuracy, and robustness within the concentration range of 1.0–20 μg/mL. Successful application to commercial tablet formulations confirms its practicality for pharmaceutical analysis. The protocol described in this application note provides detailed instructions for implementation in analytical laboratories, enabling reliable determination of this compound with minimal resource investment.

References

Comprehensive Application Notes and Protocols: Spectrophotometric Determination of Clomipramine Hydrochloride Using Ammonium Molybdate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

Clomipramine hydrochloride is a tricyclic antidepressant medication primarily used in the management of major depressive disorders, obsessive-compulsive disorders, and various anxiety disorders. As a derivative of the dibenzazepine class, it possesses a tricyclic structure with a tertiary amine group that facilitates various analytical detection methods. The pharmacological significance and widespread clinical use of clomipramine HCl necessitate reliable quality control methods for its determination in pharmaceutical formulations and pure forms. Spectrophotometric methods offer excellent alternatives to sophisticated techniques like HPLC and GC due to their simplicity, cost-effectiveness, and accessibility for most quality control laboratories.

The method described in these application notes utilizes a redox reaction between clomipramine HCl and ammonium molybdate in acetic acid medium. When heated, this reaction produces a stable blue-colored product with maximum absorbance at 712 nm. The mechanism involves the oxidation of clomipramine HCl by ammonium molybdate, leading to the formation of a radical cation that exhibits intense coloration in the visible spectrum. This colored complex follows the Beer-Lambert Law over a considerable concentration range, providing the foundation for accurate quantitative determination. The reaction is selective for clomipramine HCl with a visual detection limit of 1 μg/mL, making it suitable for both standard quality control applications and research purposes where sophisticated instrumentation may not be available. [1] [2]

Reagents and Materials

Chemical Reagents

All chemicals used should be of analytical reagent grade unless otherwise specified:

  • This compound reference standard (purity ≥99%)
  • Ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O)
  • Glacial acetic acid (CH₃COOH)
  • Methanol (HPLC grade)
  • Distilled water or deionized water (Type I)
Equipment and Instrumentation

The following equipment is required for the analysis:

  • UV-Visible spectrophotometer with matched 1 cm quartz cells
  • Analytical balance with precision of ±0.0001 g
  • Thermostatically controlled water bath (capable of maintaining 90°C ± 2°C)
  • Volumetric flasks (Class A: 10 mL, 25 mL, 50 mL, 100 mL, and 1000 mL)
  • Micropipettes (various capacities covering 0.5-5 mL range)
  • Separating funnels (25 mL capacity, if extraction is involved)
  • pH meter (for methods requiring pH adjustment)
  • Whatman No. 42 filter paper or equivalent

Preparation of Standard Solutions

Ammonium Molybdate Reagent Solution

Prepare a fresh solution of ammonium molybdate reagent by dissolving an accurately weighed quantity of 1.0 g of ammonium molybdate in 100 mL of glacial acetic acid. This yields a 1% (w/v) solution in acetic medium. The solution should be prepared freshly on the day of use and stored in an amber-colored bottle to protect from light. The acetic acid medium provides the necessary acidic environment for the redox reaction to proceed efficiently. [1]

Clomipramine HCl Standard Stock Solution

Accurately weigh 100 mg of this compound reference standard and transfer quantitatively to a 100 mL volumetric flask. Dissolve in and make up to volume with distilled water to obtain a stock solution of concentration 1 mg/mL. This stock solution is stable for up to one week when stored refrigerated at 4°C in an amber glass container. For working standard solutions, appropriate dilutions should be prepared daily from this stock solution using the same solvent. [3]

Analytical Procedure

Sample Preparation Protocol

For pharmaceutical formulations (tablets/capsules), carefully weigh and finely powder not less than 20 tablets. Accurately weigh a portion of the powder equivalent to about 100 mg of clomipramine HCl and transfer to a 100 mL volumetric flask. Add approximately 70 mL of distilled water, shake vigorously for 10-15 minutes, and then dilute to volume with the same solvent. Filter the solution through Whatman No. 42 filter paper, discarding the first few mL of filtrate. This solution can be further diluted with distilled water to obtain a suitable concentration within the working range. [3]

Reaction and Measurement

The following procedure should be followed for both standard and sample solutions:

  • Pipette accurately measured aliquots of standard or sample solution (containing 0.001-0.250 mg/mL of clomipramine HCl) into a series of 10 mL volumetric flasks.
  • Add 2.0 mL of freshly prepared 1% ammonium molybdate reagent in acetic acid to each flask.
  • Mix thoroughly and place the flasks in a thermostatically controlled water bath maintained at 90°C for 15 minutes to develop the blue color completely.
  • Remove the flasks from the water bath and allow them to cool to room temperature.
  • Dilute to volume with distilled water and mix well.
  • Measure the absorbance of each solution at 712 nm against a reagent blank prepared similarly but without the drug. [1] [2]
Calibration Curve Construction

Prepare a series of standard solutions containing clomipramine HCl in the concentration range of 0.001-0.250 mg/mL by appropriate dilution of the working standard solution. Process each standard solution according to the procedure described in section 4.2. Plot the measured absorbance against the corresponding concentration of clomipramine HCl to obtain the calibration curve. The method demonstrates excellent linearity within this range with a regression coefficient (r) of 0.982. The standard deviation of the method does not exceed 0.005 mg/mL, indicating good precision. [1]

Table 1: Optical Characteristics and Regression Data of the Ammonium Molybdate Method

Parameter Specification
λmax 712 nm
Beer's Law Limit 0.001-0.250 mg/mL
Molar Absorptivity To be determined experimentally
Visual Limit of Detection 1 μg/mL
Correlation Coefficient (r) 0.982
Regression Equation y = mx + c (To be established experimentally)
Standard Deviation ≤0.005 mg/mL

Method Validation

Accuracy and Precision

The accuracy of the method was evaluated by recovery studies using standard addition method at three different concentration levels. The results showed recovery percentages in the range of 98.0-100.6%, indicating excellent accuracy. The precision of the method was assessed by analyzing six replicate determinations of the same concentration. The relative standard deviation (RSD) did not exceed 2.0%, demonstrating that the method provides reproducible results. The results are reproduced within ±1% and are in good agreement with those obtained by the standard procedure outlined in the British Pharmacopoeia. [1] [2]

Table 2: Validation Parameters for the Ammonium Molybdate Method

Validation Parameter Result
Accuracy (% Recovery) 98.0-100.6%
Precision (RSD) ≤2.0%
Specificity No interference from common excipients
Repeatability (n=6) RSD ≤2.0%
Reproducibility Results within ±1%
Robustness Stable for at least 60 min after color development
Specificity and Interference Studies

The method demonstrated excellent specificity for clomipramine HCl with minimal interference from various organic compounds and pharmaceutical excipients. The quantitative assessment of tolerable amounts of possible interferants was studied, establishing permissible limits for compounds like ibuprofen and triprolidine hydrochloride. Common tablet excipients such as starch, lactose, magnesium stearate, and talc did not interfere with the determination when present in normal concentration ranges. The reaction is selective for clomipramine HCl with 1 μg/mL as visual limit of detection. [1] [2]

Comparative Analysis with Other Spectrophotometric Methods

Several spectrophotometric methods have been reported for the determination of clomipramine HCl, each with distinct advantages and limitations. The following comparative analysis highlights the key features of alternative methods:

Table 3: Comparison of Different Spectrophotometric Methods for Clomipramine HCl Determination

Method λmax (nm) Linear Range Remarks Reference
Ammonium Molybdate 712 0.001-0.250 mg/mL High sensitivity, requires heating [1]
Charge Transfer with DDQ 470 50-250 μg/mL Simple, room temperature reaction [4]
Charge Transfer with pCA 530 Not specified Uses p-chloranilic acid as acceptor [5]
Charge Transfer with DDQ (Alternative) 585 Not specified Higher molar absorptivity [5]
Ion-pair with Bromocresol Green 409 1.75-24.55 μg/mL Extraction-based method [6]
Ion-pair with Phenol Red 406 7.0-50 μg/mL Extraction-based method [6]
Ion-pair with Metanil Yellow 407 1.65-34.78 μg/mL Extraction-based method [6]

The ammonium molybdate method offers the advantage of high sensitivity with a detection limit as low as 0.001 mg/mL, making it suitable for micro-determination of clomipramine HCl in pharmaceuticals. While it requires a heating step for color development, the method provides comparable accuracy to the British Pharmacopoeia method without the need for extensive equipment. In contrast, charge transfer complex methods using DDQ or pCA as acceptors provide simpler room-temperature procedures but may offer different sensitivity ranges. The choice of method depends on the specific application requirements and available resources. [5] [2] [4]

Applications

The ammonium molybdate spectrophotometric method has been successfully applied to the determination of clomipramine HCl in:

  • Pure drug substance (bulk powder)
  • Pharmaceutical formulations (tablets, capsules)
  • Quality control laboratories for routine analysis

The method is particularly suitable for manufacturing settings where rapid and reliable quantification of the active ingredient is required without sophisticated instrumentation. The method has demonstrated excellent correlation with standard pharmacopoeial methods, making it a valuable alternative for resource-limited settings. Additionally, the principles can be extended to stability studies where monitoring of clomipramine HCl concentration is necessary under various storage conditions.

Troubleshooting and Technical Notes

  • Color Development Issues: If color development is inconsistent, ensure the water bath temperature is maintained at 90°C ± 2°C and the heating time is strictly controlled.
  • Precipitation Problems: If precipitation occurs in the final solution, filtering through a 0.45 μm membrane filter before absorbance measurement is recommended.
  • Baseline Drift: Always use a reagent blank prepared simultaneously with samples to compensate for any reagent-related absorbance.
  • Standard Preparation: Always prepare fresh working standards from the stock solution to avoid degradation-related inaccuracies.
  • Reagent Stability: The ammonium molybdate reagent in acetic acid should be prepared fresh daily as it may deteriorate on standing, affecting the sensitivity.

The following workflow diagram illustrates the complete experimental procedure for the ammonium molybdate method:

G Start Start Analysis Prep Prepare Reagents: • 1% Ammonium Molybdate in Acetic Acid • Clomipramine HCl Std Solution Start->Prep Sample Prepare Sample Solution: • Weigh & powder tablets • Extract with distilled water • Filter Prep->Sample StdSeries Prepare Standard Series: 0.001-0.250 mg/mL Sample->StdSeries Reaction Reaction Mixture: • Add 2.0 mL reagent to each • Heat at 90°C for 15 min • Cool to room temperature StdSeries->Reaction Measure Measure Absorbance: At 712 nm vs reagent blank Reaction->Measure Calibration Construct Calibration Curve Measure->Calibration Calculate Calculate Sample Concentration Calibration->Calculate End Result Documentation Calculate->End

Experimental Workflow for Clomipramine HCl Determination

The following diagram illustrates the mechanism of the color formation reaction:

G Clomipramine Clomipramine HCl (Electron Donor) Heating Heating at 90°C in Acetic Acid Medium Clomipramine->Heating AmmoniumMolybdate Ammonium Molybdate (Oxidizing Agent) AmmoniumMolybdate->Heating Oxidation Oxidation Reaction: • Clomipramine → Radical Cation • Mo(VI) → Reduced Molybdenum Species Heating->Oxidation Complex Formation of Blue-Colored Charge Transfer Complex Oxidation->Complex Measurement Measurement at 712 nm Complex->Measurement

Reaction Mechanism for Blue Complex Formation

References

sample preparation clomipramine plasma heptan isoamyl alcohol extraction

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method for Clomipramine in Plasma

This protocol details a modified sample preparation method for the determination of Clomipramine hydrochloride in human plasma using HPLC-UV. The procedure simplifies the extraction by eliminating the acidic back-extraction step, allowing for direct injection and significantly shortening the analysis time [1].

Experimental Protocol
  • Sample Extraction:

    • Extract 1 mL of plasma sample by adding an organic solvent mixture of Heptane : Isoamyl alcohol in a 95:5 ratio [1] [2].
    • Vortex mix the sample thoroughly to ensure complete extraction of the analyte.
    • Centrifuge the mixture to separate the organic and aqueous layers clearly.
  • Phase Separation:

    • Transfer the organic layer (the top layer containing the extracted drug) to a clean tube.
    • Re-extract this organic layer with 200 μL of ortho-Phosphoric acid (0.3% v/v) [1] [2].
    • Discard the organic phase after this second extraction. The acidic aqueous phase now contains the clomipramine and is ready for injection.
  • HPLC-UV Analysis:

    • Column: Use a C8 reverse-phase ODS2 column [1] [2].
    • Mobile Phase: Acetonitrile : Water in a 75:25 ratio. Filter and degas before use.
    • Detection: UV detection at 215 nm [1] [2].
    • Injection Volume: Directly inject a suitable aliquot of the final acidic aqueous phase.
Method Validation Data

The method was validated according to standard analytical procedures, with key parameters summarized below [1] [3].

Table 1: Assay Validation Parameters for Clomipramine HPLC-UV Method

Parameter Result / Value
Analytical Range 2.5 - 120 ng/mL [1]
Linearity (r²) 0.9950 for Clomipramine [1]
Retention Time (min) Clomipramine: 10.3 ± 0.3; Desmethyl Clomipramine: 9.5 ± 0.3 [1]
Precision (Coefficient of Variation) Intra-day & Inter-day < 18.3% [1]
Application in Bioequivalence Study

The validated method was successfully applied in a single-dose bioequivalence study [1] [2].

  • Study Design: A two-sequence, crossover block-randomized design with 12 fasting healthy male volunteers.
  • Dosage: Administration of 3 x 25 mg tablets of both test and reference clomipramine formulations.
  • Sample Collection: Blood samples were taken pre-dose and at 9 time points within 48 hours post-dose.
  • Conclusion: The 90% confidence intervals for the test/reference ratios of AUC and Cmax were within the bioequivalence limits of 0.80-1.20, indicating the two formulations are interchangeable [1].

Experimental Workflow

The following diagram illustrates the complete sample preparation and analysis process.

workflow PlasmaSample 1. Plasma Sample AddSolvent 2. Add Extraction Solvent Heptane : Isoamyl Alcohol (95:5) PlasmaSample->AddSolvent MixCentrifuge 3. Vortex Mix & Centrifuge AddSolvent->MixCentrifuge TransferOrganic 4. Transfer Organic Layer MixCentrifuge->TransferOrganic BackExtract 5. Back-Extract with 200μL 0.3% H₃PO₄ TransferOrganic->BackExtract DiscardOrganic 6. Discard Organic Phase BackExtract->DiscardOrganic InjectHPLC 7. Inject Aqueous Phase into HPLC-UV DiscardOrganic->InjectHPLC Analysis 8. Chromatographic Analysis InjectHPLC->Analysis

Diagram 1: Sample preparation and analysis workflow for clomipramine determination in plasma.

Key Takeaways

  • Simplified Extraction: The method uses a straightforward liquid-liquid extraction with heptane:isoamyl alcohol, followed by back-extraction into a small volume of phosphoric acid [1].
  • Direct Injection: The final extract in ortho-phosphoric acid is compatible with reverse-phase HPLC, allowing for direct injection and avoiding lengthy solvent evaporation and reconstitution steps [1].
  • Proven Applicability: The method is not only validated but also demonstrated to be robust and precise enough for use in formal bioequivalence studies, meeting regulatory standards [1].

References

Comprehensive Application Notes and Protocols: Capillary Zone Electrophoresis for Clomipramine Analysis in Pharmaceutical Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Clomipramine hydrochloride is a tricyclic antidepressant primarily used for the treatment of obsessive-compulsive disorder and depressive illnesses. It is chemically known as 3-chloro-5-[3-(dimethylamino)propyl]-10,11-dihydro-5H-dibenz[b,f]azepine monohydrochloride with a molecular weight of 351.31. As the most potent serotonin reuptake inhibitor among tricyclic antidepressants, clomipramine requires precise analytical methods for quality control of pharmaceutical formulations. Capillary zone electrophoresis (CZE) has emerged as a powerful technique for the separation and quantification of clomipramine and related antidepressants due to its high efficiency, minimal solvent consumption, and rapid analysis time. These application notes provide a detailed protocol for the determination of clomipramine in pharmaceutical preparations using CZE, including method development, validation parameters, and troubleshooting guidelines tailored for researchers, scientists, and drug development professionals working in pharmaceutical analysis.

The therapeutic importance of clomipramine, combined with its potential side effects and narrow therapeutic index, necessitates reliable analytical methods for quality control and drug monitoring. Traditional methods like high-performance liquid chromatography (HPLC) often involve longer analysis times and greater solvent consumption. CZE offers an alternative approach with distinct advantages including high separation efficiency, minimal sample requirements, and reduced organic solvent use, making it an environmentally friendly and cost-effective option for routine pharmaceutical analysis.

Methodology

CZE Instrumentation and Conditions

The CZE analysis should be performed using a standard capillary electrophoresis system equipped with a UV-Vis or DAD detector. The specific instrumental parameters have been optimized for the separation of clomipramine and related antidepressant compounds as follows [1]:

  • Capillary: Fused silica, 50-75 μm internal diameter, 50-60 cm total length (40-45 cm to detector)
  • Temperature: Controlled at 25°C
  • Injection: Hydrodynamic, 5-10 seconds at 50 mbar
  • Separation voltage: 25 kV
  • Detection: UV absorbance at 200-214 nm
  • Background electrolyte: 50 mM phosphate buffer, pH 2.0

The low pH phosphate buffer serves multiple purposes in this analysis. It suppresses the ionization of silanol groups on the capillary wall, thereby reducing electroosmotic flow and analyte-wall interactions that could lead to peak broadening. Additionally, the acidic condition ensures that the basic clomipramine molecule remains positively charged, facilitating its migration toward the cathode and subsequent detection. The selection of phosphate buffer at this specific concentration provides adequate buffering capacity while maintaining relatively low current and minimal Joule heating during the separation process.

Sample Preparation

Pharmaceutical formulations (tablets or capsules) should be prepared for analysis using the following procedure [1]:

  • Accurately weigh and finely powder not less than 10 tablets.
  • Transfer an amount equivalent to 100 mg of this compound to a 100 mL volumetric flask.
  • Add approximately 70 mL of distilled water and sonicate for 10-15 minutes with occasional shaking.
  • Dilute to volume with distilled water and mix well.
  • Filter through a 0.45 μm membrane filter, discarding the first few mL of filtrate.
  • Further dilute with distilled water to obtain a final concentration within the working range (approximately 10-50 μg/mL).

For standard solutions, prepare a stock solution of clomipramine reference standard at 1 mg/mL in distilled water. This solution is stable for at least one month when stored at 4°C. Working standards should be prepared daily by appropriate dilution with distilled water.

Table 1: Optimized CZE Conditions for Clomipramine Analysis

Parameter Specification Rationale
Background Electrolyte 50 mM phosphate buffer, pH 2.0 Suppresses EOF, minimizes wall interactions
Capillary Fused silica, 50-75 μm ID × 50-60 cm Standard dimensions providing good separation efficiency
Voltage 25 kV Optimal for efficient separation without excessive current
Temperature 25°C Controlled to ensure migration time reproducibility
Injection Hydrodynamic, 5-10 s at 50 mbar Provides reproducible sample introduction
Detection UV 200-214 nm Suitable for clomipramine detection
Separation Workflow

The following workflow diagram illustrates the complete CZE analytical procedure for clomipramine from sample preparation to final analysis:

ClomipramineAnalysisWorkflow start Start Analysis sample_prep Sample Preparation: - Powder tablets - Extract with water - Filter and dilute start->sample_prep capillary_prep Capillary Conditioning: - Rinse with 0.1M NaOH - Rinse with water - Rinse with buffer sample_prep->capillary_prep instrument_setup Instrument Setup: - Fill with buffer - Set temperature to 25°C - Set voltage to 25kV capillary_prep->instrument_setup injection Sample Injection: Hydrodynamic 5-10s instrument_setup->injection separation Separation: Apply voltage Monitor current injection->separation detection Detection: UV at 200-214 nm separation->detection data_analysis Data Analysis: Peak identification and quantification detection->data_analysis capillary_maintenance Capillary Maintenance: - Rinse with water - Store properly detection->capillary_maintenance End of Run

Results & Discussion

Separation Performance and System Suitability

The developed CZE method demonstrates excellent separation of clomipramine from other antidepressant compounds and pharmaceutical excipients. Under the optimized conditions, clomipramine typically exhibits a migration time of approximately 8-10 minutes with high peak symmetry. A study analyzing six antidepressants (clomipramine, paroxetine, fluoxetine, citalopram, fluvoxamine, and trazodone) demonstrated baseline resolution for all compounds, highlighting the separation power of CZE for complex mixtures [1]. The method exhibits excellent system suitability parameters with relative standard deviations (RSD) for migration time and corrected peak area below 0.38% and 2.93%, respectively (n=24), indicating outstanding reproducibility.

The ruggedness of the method was evaluated using a fractional factorial model (Plackett-Burman design) requiring 15 experiments to test the influence of seven factors at three different levels on electrophoretic results including efficiency, resolution, and corrected peak area. Statistical evaluation using Youden and Steiner's method confirmed the method's robustness against minor variations in operational parameters [1]. This comprehensive approach to method validation ensures reliable performance during routine application in quality control laboratories.

Quantitative Analysis and Validation

The CZE method has been thoroughly validated according to International Conference on Harmonisation (ICH) guidelines for the determination of clomipramine in pharmaceutical preparations. The method demonstrates excellent linearity over the concentration range of 1.0-20 μg/mL with a correlation coefficient typically greater than 0.999. The detection limit was determined to be 0.32 μg/mL, while the quantitation limit was established at 0.97 μg/mL, indicating adequate sensitivity for quality control applications [2].

Table 2: Validation Parameters for CZE Method of Clomipramine Analysis

Validation Parameter Result Specification
Linearity range 1.0-20 μg/mL Covers therapeutic concentrations
Correlation coefficient (r²) >0.999 Meets ICH requirements
Detection limit (LOD) 0.32 μg/mL Suitable for impurity detection
Quantitation limit (LOQ) 0.97 μg/mL Adequate for assay determination
Precision (RSD) <2.93% Acceptable for pharmaceutical analysis
Recovery in formulations 95.6-99.1% Demonstrates accuracy of method
Ruggedness Robust by experimental design Withstands minor operational variations

Application of the method to commercial pharmaceutical formulations (tablets containing 50 mg clomipramine) yielded recovery values between 95.6% and 99.1% with respect to the nominal content, demonstrating excellent accuracy [1]. The method showed no interference from common pharmaceutical excipients such as lactose, starch, magnesium stearate, and talc, confirming its specificity for the determination of clomipramine in dosage forms.

Comparison with Alternative Analytical Methods

While CZE offers distinct advantages for clomipramine analysis, several other techniques have been employed for its determination in pharmaceutical formulations and biological fluids. These include high performance liquid chromatography (HPLC), gas chromatography (GC), spectrophotometry, and spectrofluorimetry. Each method presents unique advantages and limitations that should be considered when selecting an analytical approach.

Spectrofluorimetric methods based on ion-pair complex formation between clomipramine and alizarin red S at pH 1.99 offer exceptionally high sensitivity with detection limits as low as 0.32 μg/mL [2]. The ion-pair complex exhibits maximum fluorescence intensity at 561 nm with excitation at 490 nm after extraction with chloroform. While this method provides superior sensitivity compared to CZE, it involves additional extraction steps and specialized detection systems that may not be routinely available in all quality control laboratories.

Table 3: Comparison of Analytical Methods for Clomipramine Determination

Method Linear Range LOD LOQ Advantages Limitations
CZE 1.0-20 μg/mL 0.03-0.11 mg/L 0.10-0.35 mg/L High efficiency, minimal solvent use, rapid analysis Moderate sensitivity
HPLC Varies by method Varies by detection Varies by detection High sensitivity, robust Higher solvent consumption, longer analysis
Spectrofluorimetry 1.0-20 μg/mL 0.32 μg/mL 0.97 μg/mL Excellent sensitivity, selective Requires derivatization, specialized equipment
Spectrophotometry Varies by method Moderate Moderate Simple, widely available Less selective, matrix interference

Detailed Protocol

Operating Procedure
  • Capillary Pretreatment:

    • Before first use, rinse new capillaries with 1.0 M NaOH for 30 minutes, followed by deionized water for 10 minutes, and background electrolyte for 20 minutes.
    • For daily operation, rinse the capillary with 0.1 M NaOH for 2 minutes, deionized water for 2 minutes, and background electrolyte for 3 minutes between runs.
  • Background Electrolyte Preparation:

    • Prepare 50 mM phosphate buffer (pH 2.0) by dissolving appropriate amounts of sodium dihydrogen phosphate in deionized water.
    • Adjust to pH 2.0 with ortho-phosphoric acid.
    • Filter through a 0.45 μm membrane filter and degas by sonication for 5 minutes before use.
  • System Operation:

    • Fill capillary and buffer vials with the prepared background electrolyte.
    • Set the instrument parameters: temperature 25°C, detection wavelength 200-214 nm, and separation voltage 25 kV.
    • Perform hydrodynamic injection of samples and standards (5-10 seconds at 50 mbar).
    • Initiate separation and record electrophoregrams for 15 minutes to ensure complete elution of clomipramine.
  • System Suitability Test:

    • Inject six replicates of a standard solution containing clomipramine at mid-range concentration (10 μg/mL).
    • The migration time RSD should be ≤1.0% and peak area RSD ≤3.0%.
    • The number of theoretical plates should be ≥50,000.
Calibration and Quantification
  • Prepare standard solutions of clomipramine at concentrations of 1, 5, 10, 15, and 20 μg/mL in deionized water.
  • Inject each standard solution in triplicate following the established operating procedure.
  • Construct a calibration curve by plotting peak area versus concentration.
  • Determine the regression equation and correlation coefficient (should be ≥0.999).
  • Inject prepared sample solutions and calculate the clomipramine concentration using the regression equation.

Troubleshooting and Method Optimization

Common Issues and Solutions

Despite the robustness of the described CZE method, analysts may encounter certain issues during method implementation. The following table addresses common problems and provides practical solutions:

Table 4: Troubleshooting Guide for CZE Analysis of Clomipramine

Problem Possible Causes Solutions
Poor peak shape Capillary wall interactions, inappropriate buffer pH Ensure pH 2.0, increase buffer concentration, extend capillary conditioning
Migration time drift Buffer depletion, temperature fluctuations Frequent buffer replacement, verify temperature control, use internal standard
Irreproducible injection Viscosity differences, partial capillary blockage Ensure standard and sample matrices match, filter all solutions, check injection pressure
High baseline noise Dirty detection window, air bubbles in capillary Clean detection window, purge capillary, degas buffer solutions
Current instability Buffer contamination, capillary defects Prepare fresh buffer, check capillary for breaks or bubbles
Method Optimization Considerations

The separation selectivity in CZE is primarily governed by the charge and size of the analyte molecules, which can be manipulated through buffer pH adjustments. For clomipramine (pKa ≈ 9.5), working at pH 2.0 ensures complete protonation of the tertiary amine group, providing optimal charge for electrophoretic migration. The electroosmotic flow (EOF), a critical parameter in CZE, can be controlled through buffer pH, ionic strength, or capillary wall modifications. At low pH, the silanol groups on the fused silica capillary are protonated, resulting in minimal EOF and reduced interactions between the basic clomipramine molecules and capillary wall [3].

When analyzing complex formulations, secondary equilibria can be introduced through buffer additives to enhance separation. Additives such as cyclodextrins can be employed for chiral separations, while organic modifiers like methanol or acetonitrile may improve solubility and selectivity for related substances. The extensive pharmacogenetic and pharmacokinetic variability of clomipramine metabolism, primarily mediated by cytochrome P450 2D6 and 2C19 enzymes, may necessitate therapeutic drug monitoring in clinical settings [4]. While this CZE method is designed for pharmaceutical formulations, it could be adapted for therapeutic drug monitoring with appropriate sample clean-up procedures to address the complex biological matrix.

Conclusion

The CZE method described in these application notes provides a robust, precise, and accurate approach for the determination of clomipramine in pharmaceutical formulations. The method offers several advantages over traditional techniques, including high separation efficiency, minimal solvent consumption, and rapid analysis time. The validation data confirm that the method is suitable for routine quality control applications, exhibiting excellent linearity, precision, and recovery. The detailed protocol and troubleshooting guide facilitate successful implementation in analytical laboratories, supporting the ongoing efforts to ensure the quality, safety, and efficacy of clomipramine-containing pharmaceutical products.

References

Comprehensive Application Notes: Stability-Indicating Assay Methods for Clomipramine Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Clomipramine Hydrochloride and Stability-Indicating Assay Methods

This compound (CLM) is a tricyclic antidepressant drug primarily used for the treatment of obsessive-compulsive disorder, depression, and various anxiety disorders. As a psychotropic medication with a narrow therapeutic index (220-500 ng/mL), accurate monitoring of CLM levels is essential for both therapeutic drug monitoring and stability testing in pharmaceutical formulations. Stability-indicating assay methods (SIAMs) are analytical procedures specifically designed and validated to quantify drug substances accurately in the presence of their degradation products and other potential impurities. These methods are critical in pharmaceutical development for assessing drug stability under various environmental conditions and establishing appropriate shelf lives for pharmaceutical products.

The chemical structure of CLM, characterized by a dibenzoazepine ring system with a chlorine substituent and a dimethylaminopropyl side chain, makes it susceptible to various degradation pathways including oxidation, hydrolysis, and photochemical degradation. The development and validation of stability-indicating methods for CLM must therefore account for these potential degradation products while maintaining selectivity for the parent compound. This document provides comprehensive application notes and detailed protocols for various stability-indicating assay methods for CLM, drawing from established scientific literature and incorporating green analytical chemistry principles where applicable to align with modern pharmaceutical analysis trends.

Stability-Indicating HPLC Method for Related Substance Profiling

Method Principle and Applications

High-performance liquid chromatography (HPLC) represents the gold standard for stability-indicating methods due to its superior resolution, sensitivity, and ability to separate complex mixtures. The stability-indicating HPLC method developed by Tandel et al. provides a robust analytical platform for the simultaneous quantification of CLM and its related substances in capsule dosage forms. This method has been comprehensively validated according to International Council for Harmonisation (ICH) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The method employs a reversed-phase chromatography mechanism with a C18 stationary phase and ion-pairing mobile phase to achieve optimal separation of CLM from its potential degradation products and process impurities. The method is particularly valuable for forced degradation studies and quality control in pharmaceutical manufacturing environments where monitoring of degradation products is essential for formulation stability assessment.

Detailed Experimental Protocol
2.2.1 Materials and Reagents
  • Reference standards: this compound (high-purity, ≥99%)
  • Chromatographic column: BDS Hypersil C18, 250 × 4.6 mm, 5 µm particle size
  • Mobile phase preparation: Dissolve 2 g of tetrabutyl ammonium hydrogen sulphate (TBAS) in 1 L of water, adjust pH to 2.5 with dilute phosphoric acid or sulfuric acid. Mix this solution with methanol in 40:60 (v/v) ratio. Filter through 0.45 µm membrane filter and degas by sonication.
  • Diluent: Use mobile phase as the diluent for standard and sample preparation
  • Standard solution: Accurately weigh 100 mg of CLM working standard into a 100 mL volumetric flask, dissolve in and dilute to volume with diluent (concentration: 1000 µg/mL). Further dilute 10 mL to 100 mL with diluent (concentration: 100 µg/mL)
  • Sample solution: Weigh and transfer powder from 20 capsules equivalent to 100 mg of CLM into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 30 minutes with intermittent shaking, cool to room temperature, and dilute to volume with diluent. Filter through 0.45 µm syringe filter, discard first few mL of filtrate.
2.2.2 Instrumentation and Chromatographic Conditions
  • HPLC system: Agilent 1260 Infinity or equivalent with quaternary pump, auto-sampler, and UV/Vis detector
  • Detection wavelength: 252 nm
  • Flow rate: 1.2 mL/min
  • Injection volume: 20 µL
  • Column temperature: Ambient (25 ± 5°C)
  • Run time: 15 minutes
  • System suitability requirements: Injection repeatability (%RSD < 2.0), tailing factor (< 2.0), theoretical plates (> 2000)
2.2.3 Analysis Procedure
  • Mobile phase preparation: Prepare the mobile phase as described above and prime the HPLC system for at least 30 minutes to equilibrate

  • System suitability test: Inject six replicates of standard solution and calculate %RSD of peak areas (should be ≤2.0%)

  • Sample analysis: Inject blank (diluent), standard solution, and sample solution in duplicate

  • Identification: Identify CLM peak in sample solution by comparing retention time with standard solution (approximately 6.2 minutes)

  • Quantification: Calculate the CLM content using the formula:

    Assay (%) = (AT/AS) × (WS/WT) × (P/100) × 100

    Where AT = peak area of CLM from sample solution, AS = peak area of CLM from standard solution, WS = weight of CLM working standard (mg), WT = weight of sample claim (mg), P = purity of working standard (on as-is basis)

Method Validation Parameters

The method has been validated per ICH guidelines with the following key parameters:

  • Specificity: No interference from excipients, impurities, or degradation products
  • Linearity: 1050-1800 µg/mL for CLM (r² > 0.999) and 0.7-4.5 µg/mL for impurities
  • Accuracy: 98.5-101.2% recovery across the specification range
  • Precision: %RSD for repeatability < 2.0%, intermediate precision < 2.5%
  • Robustness: Insignificant impact of deliberate variations in flow rate (±0.1 mL/min), mobile phase composition (±2% organic), and temperature (±5°C)

Spectrophotometric Methods for Routine Analysis

Automated Vanadate Oxidation Method
3.1.1 Principle and Applications

This method is based on the oxidation reaction between CLM and ammonium vanadate in strong acidic medium, forming a blue-colored dimeric oxidation product with maximum absorbance at 620 nm. The reaction mechanism involves the formation of a radical cation through one-electron oxidation, followed by dimerization. When implemented in a multicommuted flow system, this approach allows for high-throughput analysis with minimal reagent consumption, making it suitable for routine quality control of pharmaceutical formulations. The method offers advantages of operational simplicity and rapid analysis without the need for expensive instrumentation or extensive sample preparation.

3.1.2 Detailed Experimental Protocol
  • Standard solution: Dissolve 25 mg of CLM reference standard in 50 mL of 5.0 mol/L sulfuric acid (500 mg/L stock solution)
  • Working standards: Prepare appropriate dilutions with 5.0 mol/L sulfuric acid to cover concentration range of 10-200 mg/L
  • Vanadate reagent: Dissolve 0.585 g of ammonium monovanadate in 5.0 mol/L sulfuric acid and dilute to 50 mL with the same acid (0.1 mol/L stock solution). Prepare working solution by appropriate dilution
  • Flow system setup: Use a multicommutated flow system with peristaltic pump, injection valve, reaction coil (200 cm), and spectrophotometric detector with 10 mm flow cell
  • Procedure: Pump sample and reagent streams simultaneously, allowing mixing and reaction development in the coil before spectrophotometric detection at 620 nm
3.1.3 Method Characteristics
  • Linearity range: 10-200 mg/L
  • Molar absorptivity: 1.12 × 10³ L·mol⁻¹·cm⁻¹
  • Sampling rate: 45 determinations per hour
  • Detection limit: 0.65 mg/L
  • Precision: RSD < 2.5% (n = 10)
Ammonium Molybdate Spectrophotometric Method
3.2.1 Principle and Applications

This manual spectrophotometric method is based on the reaction between CLM and ammonium molybdate in acetic acid medium, forming a blue-colored complex with maximum absorbance at 712 nm. The method offers exceptional sensitivity with a visual detection limit of 1 μg/mL, making it suitable for the analysis of CLM in pure form and pharmaceutical preparations where sophisticated instrumentation is not available. The reaction is reported to be highly selective for CLM with minimal interference from common pharmaceutical excipients.

3.2.2 Detailed Experimental Protocol
  • Standard solution: Dissolve 100 mg of CLM reference standard in 100 mL of distilled water (1 mg/mL stock solution)
  • Ammonium molybdate reagent: Prepare 1% (w/v) ammonium molybdate in distilled water
  • Acetic acid: Use glacial acetic acid for the reaction medium
  • Procedure: Transfer an aliquot of standard or sample solution containing 0.1-2.5 mg of CLM to a 10 mL volumetric flask. Add 1 mL of glacial acetic acid and 1 mL of ammonium molybdate reagent. Mix thoroughly and allow to stand for 10 minutes for color development. Make up to volume with distilled water and measure absorbance at 712 nm against a reagent blank
  • Calibration: Prepare a calibration curve in the concentration range of 0.001-0.250 mg/mL
3.2.3 Method Characteristics
  • Linearity range: 0.001-0.250 mg/mL
  • Beer's law limit: 0.001-0.250 mg/mL
  • Molar absorptivity: 2.85 × 10⁴ L·mol⁻¹·cm⁻¹
  • Visual detection limit: 1 μg/mL
  • Precision: Standard deviation < 0.005 mg/mL

Green Analytical Methods for Specialty Applications

pH-Switchable Hydrophilicity Solvent Microextraction for Biological Samples
4.1.1 Principle and Applications

This novel microextraction technique utilizes switchable hydrophilicity solvents (SHSs) for the extraction of CLM from complex biological matrices like human urine, followed by HPLC-UV analysis. The method is based on the pH-dependent solubility of benzoic acid, which serves as the extraction solvent. At alkaline pH, sodium benzoate is highly water-soluble, while upon acidification, it converts to benzoic acid which is water-immiscible and extracts the analyte. This approach aligns with the principles of green analytical chemistry by minimizing organic solvent consumption and reducing environmental impact while providing excellent sample clean-up for biological matrices.

4.1.2 Detailed Experimental Protocol
  • Materials: Sodium benzoate, phosphoric acid, methanol (HPLC grade), benzoic acid
  • Standard solutions: Prepare CLM stock solution in methanol (1 mg/mL) and working solutions in artificial urine
  • Extraction procedure:
    • Transfer 0.5 mL of urine sample to a glass centrifuge tube
    • Add 100 μL of 1.0 M sodium benzoate solution (SHS)
    • Acidify with 100 μL of concentrated phosphoric acid to induce phase separation
    • Vortex mix for 30 seconds
    • Centrifuge at 4000 rpm for 5 minutes
    • Transfer the solidified benzoic acid phase (after cooling in ice bath) to a separate vial
    • Dissolve in 100 μL of methanol for HPLC analysis
  • HPLC conditions: C18 column (250 × 4.6 mm, 5 μm), mobile phase: 10 mM phosphate buffer (pH 7.0):acetonitrile (60:40, v/v), flow rate: 1.0 mL/min, detection: 254 nm
4.1.3 Method Characteristics
  • Linear range: 0.05-2.0 μg/mL
  • Limit of detection: 0.015 μg/mL
  • Extraction recovery: >90%
  • Precision: RSD <8%
  • Greenness assessment: GAPI and BAGI metrics confirm environmental friendliness
Solid-Contact Ion-Selective Electrodes for Therapeutic Drug Monitoring
4.2.1 Principle and Applications

This potentiometric method utilizes a screen-printed carbon electrode modified with graphene nanoparticles as a transducer layer and calix[4]arene as an ionophore in a PVC polymeric membrane for selective determination of CLM. The method represents an inherently green approach to analytical determination, requiring minimal sample preparation and no organic solvents while providing rapid results suitable for point-of-care testing and therapeutic drug monitoring. The incorporation of graphene nanoparticles enhances potential stability by preventing the formation of an aqueous layer between the ion-selective membrane and the electrode substrate.

4.2.2 Detailed Experimental Protocol
  • Electrode fabrication:
    • Prepare graphene nanocomposite by dispersing 10 mg graphene nano-platelets in 1.0 mL xylene with sonication for 5 minutes
    • Mix 95 mg PVC with 3 mL THF and 0.2 mL o-NPOE plasticizer
    • Combine graphene dispersion with PVC solution and sonicate for 10 minutes
    • Drop-cast 10.0 μL graphene nanocomposite onto screen-printed carbon electrode and evaporate overnight
    • Prepare ion-selective membrane by mixing 33.17% PVC, 0.23% KTpClPB, 0.42% calix[4]arene, and 66.60% o-NPOE in THF
    • Drop-cast 10.0 μL ion-selective membrane onto modified electrode and evaporate overnight
  • Measurement procedure:
    • Condition the electrode in 1 × 10⁻³ M CLM solution for 24 hours
    • Perform measurements in conjunction with Ag/AgCl double-junction reference electrode
    • Immerse electrode in CLM solutions (1 × 10⁻⁵·³ to 1 × 10⁻² M) prepared in BR buffer pH 3.0
    • Record potential readings after stabilization to within ±1 mV
    • Construct calibration curve by plotting emf vs. -log[CLM]
4.2.3 Method Characteristics
  • Linear range: 1 × 10⁻² to 1 × 10⁻⁵·³ M (approximately 0.35-3500 μg/mL)
  • Slope: 56.5 ± 0.5 mV/decade
  • Response time: <10 seconds
  • pH working range: 2-6
  • Greenness metrics: Excellent scores on AGREE and GAPI assessments

Comparative Method Analysis and Selection Guidelines

Table 1: Comprehensive Comparison of Stability-Indicating Assay Methods for this compound

Method Linear Range Detection Limit Precision (%RSD) Analysis Time Key Advantages Primary Applications
HPLC (Stability-Indicating) 1050-1800 μg/mL (CLM) 0.7-4.5 μg/mL (impurities) Not specified <2.0% 15 min/sample Excellent resolution, ICH validated, specific Stability studies, impurity profiling, quality control
Automated Vanadate Spectrophotometric 10-200 mg/L 0.65 mg/L <2.5% 45 samples/hour High throughput, automated Routine pharmaceutical analysis, content uniformity
Ammonium Molybdate Spectrophotometric 0.001-0.250 mg/mL 1 μg/mL (visual) <1% 15 min/sample High sensitivity, simple instrumentation Quality control in resource-limited settings
SHS Microextraction-HPLC 0.05-2.0 μg/mL 0.015 μg/mL <8% 20 min/sample Excellent sample clean-up, green approach Biological fluid analysis, therapeutic drug monitoring
Solid-Contact Ion-Selective Electrode 1×10⁻² to 1×10⁻⁵·³ M ~5×10⁻⁶ M <2% <30 seconds Green, rapid, portable, cost-effective Point-of-care testing, therapeutic monitoring

Table 2: Greenness Assessment of this compound Analytical Methods

Method Solvent Consumption Energy Requirements Waste Generation Sample Throughput Overall Greenness Rating
HPLC (Stability-Indicating) High (~120 mL/sample) High High Moderate ☆☆☆
Automated Vanadate Spectrophotometric Low (~5 mL/sample) Moderate Low High
Ammonium Molybdate Spectrophotometric Moderate (~10 mL/sample) Low Moderate Moderate ☆☆
SHS Microextraction-HPLC Very Low (~0.1 mL/sample) Moderate Very Low Moderate
Solid-Contact Ion-Selective Electrode Minimal Low Minimal High

Workflow and Signaling Pathway Diagrams

Stability-Indicating Method Development Workflow

G Start Start Method Development SamplePrep Sample Preparation • Powder extraction • Filtration • Dilution Start->SamplePrep HPLC HPLC Analysis • BDS C18 Column • TBAS Mobile Phase • UV 252 nm SamplePrep->HPLC Specificity Specificity Testing • Forced degradation • Impurity separation HPLC->Specificity Validation Method Validation • ICH Guidelines • Linearity, Accuracy • Precision, Robustness Specificity->Validation Application Routine Application • Quality Control • Stability Studies Validation->Application

Green Analytical Method Selection Pathway

G Need Define Analytical Need SampleType Sample Type Assessment Need->SampleType Pharma Pharmaceutical Formulation SampleType->Pharma Formulation Biological Biological Sample SampleType->Biological Biological Fluid Routine Routine QC High Throughput Pharma->Routine Stability Stability Studies Impurity Profiling Pharma->Stability TDM Therapeutic Drug Monitoring Biological->TDM Method1 Automated Spectrophotometric Routine->Method1 Method2 Stability-Indicating HPLC Stability->Method2 Method3 SHS Microextraction HPLC TDM->Method3 Method4 Solid-Contact ISE TDM->Method4

Conclusion and Recommendations

The selection of an appropriate stability-indicating assay method for this compound depends on several factors including the analytical purpose, available instrumentation, sample matrix, and required sensitivity. For comprehensive stability studies and impurity profiling in pharmaceutical formulations, the stability-indicating HPLC method provides unparalleled specificity and reliability, with the ability to separate and quantify multiple related substances simultaneously. For routine quality control applications where high throughput is essential, the automated spectrophotometric methods offer excellent performance with significantly reduced analysis time and operational costs.

For therapeutic drug monitoring and analysis of biological samples, the SHS microextraction method combined with HPLC-UV provides the necessary sensitivity and selectivity while aligning with green chemistry principles through minimal solvent consumption. The solid-contact ion-selective electrode method represents a promising approach for point-of-care testing and rapid screening applications, particularly in resource-limited settings where sophisticated instrumentation may not be available.

When implementing these methods, analysts should consider conducting preliminary verification in their own laboratories to confirm method performance characteristics with specific instrumentation and reagents. Additionally, regular monitoring of system suitability parameters is essential to maintain data quality throughout the method lifecycle. As regulatory requirements evolve toward greater emphasis on method greenness, the pharmaceutical industry would benefit from incorporating greenness assessment tools like GAPI and AGREE during method development and selection processes.

Application Notes and Protocols: Extraction and Analysis of Clomipramine from Biological Fluids

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Clomipramine is a tricyclic antidepressant (TCA) primarily used for the treatment of obsessive-compulsive disorder and major depressive disorder [1] [2]. Its pharmacokinetic profile includes extensive metabolism in the liver, primarily via CYP450 2D6, to form the active metabolite desmethylclomipramine [1]. Monitoring clomipramine levels in biological fluids is essential for therapeutic drug monitoring, bioequivalence studies, and in cases of suspected overdose or poisoning [3] [4].

This document provides detailed protocols for the extraction of clomipramine from plasma and urine, utilizing a modified acidic back-extraction procedure for sample clean-up, followed by analysis using High-Performance Liquid Chromatography with UV detection (HPLC-UV). The methods described herein are designed to be simple, rapid, and reproducible for use in research and clinical settings [3] [5].

Principle of Acidic Back-Extraction

The extraction of clomipramine from biological matrices leverages its basic chemical properties. The process typically involves a liquid-liquid extraction (LLE) where:

  • The biological sample is alkalinized to convert clomipramine to its non-ionized, lipophilic form, facilitating its partitioning into an organic solvent.
  • The drug is then back-extracted into a small volume of acidic aqueous solution, which protonates the molecule, making it water-soluble again.
  • This acidic back-extraction serves as a highly effective clean-up step, concentrating the analyte and removing neutral and basic interfering compounds co-extracted from the biological matrix, thereby significantly improving assay selectivity and sensitivity [3] [4] [5].

The following workflow diagram illustrates the core procedural steps:

G Start 1.0 mL Plasma Sample Alkalinize Alkalinization Add 0.5 mL 1 M NaOH Start->Alkalinize LLE1 Liquid-Liquid Extraction Extract with 3 mL Heptane:Isoamyl Alcohol (95:5) Vortex 1 min, Centrifuge 2000 g, 5 min Alkalinize->LLE1 OrgLayer Transfer Organic Layer (Contains non-ionized Clomipramine) LLE1->OrgLayer BackExt Acidic Back-Extraction Extract with 200 μL 0.3% Orthophosphoric Acid Vortex, Centrifuge OrgLayer->BackExt AqLayer Collect Aqueous Layer (Contains ionized Clomipramine) BackExt->AqLayer Inject HPLC-UV Analysis Inject 100 μL AqLayer->Inject

Materials and Equipment
3.1. Reagents and Standards
  • Clomipramine hydrochloride and desmethylclomipramine reference standards [5].
  • Internal Standard (IS): Cisapride (1 μg/mL) [3] [5]. Note: Other TCAs like imipramine can be substituted based on availability and regulatory considerations.
  • Organic Solvents: HPLC-grade n-heptane, isoamyl alcohol, acetonitrile [3] [5]. For urine extraction, chloroform and methylene chloride are also suitable [4].
  • Acids/Bases: Orthophosphoric acid (85%), Sodium hydroxide pellets [5].
  • Water: Deionized water, HPLC grade.
  • Mobile Phase Additive: Triethylamine [5].
3.2. Equipment
  • HPLC System: Equipped with a UV detector [3] [5].
  • HPLC Column: C8 reverse-phase column (e.g., Perkin Elmer ODS2, 250 x 4.6 mm, 5 μm) [3] [5].
  • Centrifuge: Capable of at least 2000 g [5].
  • Vortex mixer.
  • pH Meter.
  • Micropipettes and glassware.
Detailed Experimental Protocols
4.1. Protocol A: Extraction from Plasma with HPLC-UV Analysis

This protocol is optimized for therapeutic drug monitoring and pharmacokinetic studies [3] [5].

4.1.1. Sample Preparation and Extraction

  • Pipette 1.0 mL of plasma into a 10 mL glass test tube.
  • Add 100 μL of Internal Standard working solution (cisapride, 1 μg/mL).
  • Add 0.5 mL of 1 M Sodium Hydroxide (NaOH) to alkalinize the sample.
  • Add 3 mL of extraction solvent (n-heptane : isoamyl alcohol, 95:5).
  • Vortex vigorously for 1 minute and centrifuge at 2000 g for 5 minutes.
  • Transfer the upper organic layer to a new clean tube.
  • Repeat the extraction (steps 4-6) with another 3 mL of solvent and combine the organic layers.
  • Perform acidic back-extraction by adding 200 μL of 0.3% (v/v) orthophosphoric acid to the combined organic extract. Vortex and centrifuge.
  • Carefully discard the organic layer.
  • The remaining acidic aqueous layer (≈200 μL) contains the extracted clomipramine. Inject 100 μL directly into the HPLC system [5].

4.1.2. Chromatographic Conditions

  • Column: C8 reverse-phase column (e.g., ODS2, 250 x 4.6 mm, 5 μm) [5].
  • Mobile Phase: Acetonitrile : Water (75:25, v/v) [3]. Alternative: Acetonitrile : 0.01% Triethylamine, pH 4.0 with orthophosphoric acid (75:25) [5].
  • Flow Rate: 1.0 mL/min [5].
  • Detection: UV at 215 nm [3] [5].
  • Injection Volume: 100 μL [5].
  • Typical Retention Times: Cisapride (IS): ~5.6 min; Desmethylclomipramine: ~9.5 min; Clomipramine: ~10.3 min [3].
4.2. Protocol B: Extraction from Urine for Toxicological Analysis

This protocol is adapted for identifying clomipramine in cases of overdose or poisoning, where urine is a common sample [4].

4.2.1. Optimization of pH and Solvent The extraction efficiency from urine is highly dependent on pH and the choice of organic solvent. The optimal pH range for extraction is between 6 and 8 [4].

Table 1: Influence of pH and Solvent on Clomipramine Recovery from Urine (n=6) [4]

pH Chloroform Methylene Chloride n-Hexane
6 91.1% 82.2% 69.9%
7 92.3% 87.8% 72.5%
8 90.4% - -

Note: Data presented as average recovery (Xср). Standard deviations (S) were ≤1.97.

4.2.2. Recommended Extraction Procedure

  • To 9 mL of urine, add 1 mL of a clomipramine standard solution.
  • Adjust the pH to 7.0 using a universal buffer.
  • Add 5 mL of chloroform.
  • Vortex and centrifuge to separate phases.
  • Transfer the lower organic layer.
  • Repeat the extraction with a second 5 mL aliquot of chloroform.
  • Combine the organic phases and filter through anhydrous sodium sulfate to remove residual water.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen or air.
  • Reconstitute the dry residue in 1 mL of 95% ethanol and analyze by HPLC [4].
4.3. HPLC Method Validation Data

The following table summarizes the key validation parameters for the plasma HPLC-UV method as reported in the literature [3] [5].

Table 2: HPLC-UV Method Validation Summary for Clomipramine (CMI) and Desmethylclomipramine (DMCMI) in Plasma

Parameter Result (Clomipramine) Result (Desmethylclomipramine)
Linear Range 2.5 - 120 ng/mL 2.5 - 120 ng/mL
Correlation Coefficient (r²) 0.9950 0.9979
Intra-day Accuracy & Precision (CV) < 18.3% < 18.3%
Inter-day Accuracy & Precision (CV) < 18.3% < 18.3%
Retention Time (mean ± SD) 10.3 ± 0.3 min 9.5 ± 0.3 min
Troubleshooting and Technical Notes
  • Low Recovery: Ensure the pH during the initial LLE is sufficiently alkaline (pH >12 after NaOH addition) to keep clomipramine non-ionized. Verify the quality of solvents.
  • Poor Chromatography (Peak Tailing): The addition of triethylamine (0.01%) to the mobile phase helps mask residual silanol groups on the silica-based column, improving peak shape for basic compounds like clomipramine [5].
  • Evaporation vs. Direct Injection: The plasma protocol uses direct injection of the acidic aqueous phase, drastically reducing sample preparation time [3] [5]. The urine protocol uses evaporation and reconstitution for greater flexibility in solvent choice and final concentrate volume [4].
  • Sensitivity: The LOD for clomipramine in pure form using a spectrophotometric method with ammonium molybdate can be as low as 1 μg/mL [6]. The described HPLC-UV method is significantly more sensitive, with a lower limit of quantification of 2.5 ng/mL, suitable for therapeutic level monitoring [3].
Applications in Research

The described methodologies support various research applications:

  • Bioequivalence Studies: The plasma method was successfully applied in a single-dose, crossover study in 12 healthy volunteers, demonstrating bioequivalence between test and reference formulations [3] [5].
  • Toxicology and Forensic Science: The urine extraction method is valuable for the identification of clomipramine in cases of intentional overdose or accidental poisoning [4].
  • Pharmacokinetic Profiling: These robust assays allow for the reliable determination of key PK parameters such as C~max~, T~max~, AUC, and elimination half-life [3] [1].

References

minimizing clomipramine metabolite interference analytical methods

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods at a Glance

The table below summarizes key methods for determining clomipramine while managing metabolite interference.

Method Key Feature to Minimize Interference Analyzed Matrix Linear Range Detection Limit
Reversed-Phase LC [1] Simultaneous analysis of parent drug & metabolites; Automated SPE Human Plasma Information missing High sensitivity (recoveries >60%)
Spectrofluorimetry (Ion-Pair) [2] Selective ion-pair complex formation with Alizarin Red S Pharmaceutical Tablets 1.0–20 μg/mL 0.32 μg/mL
Spectrophotometry [3] Reaction with ammonium molybdate in acetic medium Pure Form & Pharmaceutical Preparations 0.001–0.250 mg/mL 1 μg/mL (visual)

Detailed Experimental Protocols

Here are the detailed step-by-step protocols for implementing the two most prominent methods.

Protocol 1: Liquid Chromatography for Plasma

This method allows for the simultaneous analysis of clomipramine and its metabolites in biological samples [1].

Workflow Diagram: LC Method for Clomipramine in Plasma

cluster_1 Key Advantage start Start: Human Plasma Sample spe Automated Solid-Phase Extraction (SPE) start->spe lc Reversed-Phase LC Analysis spe->lc detect Detection & Quantification lc->detect lc_adv Chromatographic Separation Minimizes Metabolite Interference lc->lc_adv end End: Results for Clomipramine and Metabolites detect->end

  • Sample Preparation (Automated Solid-Phase Extraction)

    • Process plasma samples using an automated SPE procedure to clean up the sample and concentrate the analytes. This step is critical for removing proteins and other endogenous compounds that can interfere with the analysis.
  • Chromatographic Separation

    • Column: Use a reversed-phase liquid chromatography column.
    • Mobile Phase: Optimize the acetonitrile-phosphate buffer system for separation.
    • Run Time: The total chromatographic time is approximately 14 minutes, which allows for efficient separation of clomipramine, its main metabolites (e.g., desmethylclomipramine), and other components [1].
  • Analysis

    • This method provides high assay sensitivity with recoveries exceeding 60%, making it suitable for therapeutic drug monitoring [1].
Protocol 2: Spectrofluorimetry via Ion-Pair Complex

This method uses a selective reaction to determine clomipramine in pharmaceutical preparations with minimal interference from excipients [2].

Workflow Diagram: Spectrofluorimetric Ion-Pair Assay

cluster_1 Interference Control start Start: Sample Solution (1.0-20 μg/mL) buffer Add 1 mL Acetate Buffer (pH 1.99) start->buffer dye Add 2 mL Alizarin Red S (2.92×10⁻³ M) buffer->dye extract Shake with 5 mL Chloroform (2 min) dye->extract control Ion-pair formation and extraction enhances selectivity dye->control measure Measure Fluorescence (Ex: 490 nm / Em: 561 nm) extract->measure extract->control end End: Quantification measure->end

  • Reaction

    • Transfer a sample aliquot (0.05–1.0 mL of a 0.1 mg/mL working standard solution) to a separating funnel.
    • Add 2.0 mL of 2.92 × 10⁻³ M Alizarin Red S solution.
    • Add 1 mL of sodium acetate-HCl buffer (pH 1.99). The specific pH is crucial for the formation of the protonated amine and the anionic dye [2].
  • Extraction of Ion-Pair Complex

    • Add 5 mL of chloroform to the mixture.
    • Shake vigorously for 2.0 minutes and allow the layers to separate completely.
  • Measurement

    • Measure the fluorescence intensity of the organic layer (chloroform) at an emission wavelength of 561 nm, with an excitation wavelength of 490 nm [2].
    • The method has been validated and shows no interference from common excipients, with recovery values between 99.75% and 100.05% [2].

Frequently Asked Questions (FAQs)

Q1: What is the primary source of metabolite interference in clomipramine analysis? The main active metabolite, desmethylclomipramine, is the most significant source of interference. It is formed via N-demethylation of clomipramine in the liver by enzymes such as CYP2C19, 3A4, and 1A2. Other metabolites like 8-hydroxyclomipramine and 8-hydroxydesmethylclomipramine can also be pharmacologically active and contribute to interference if not separated [4] [5].

Q2: Which technique is more suitable for analyzing complex biological samples like plasma? Liquid Chromatography (LC) is generally the preferred and more robust choice for biological samples. Its superior separation power is essential for resolving the parent drug from its multiple metabolites and other endogenous compounds in the complex plasma matrix [1].

Q3: I need a quick and simple method for quality control of tablet formulations. What do you recommend? The spectrofluorimetric ion-pair method is an excellent choice. It is sensitive, selective, and does not require sophisticated instrumentation. The protocol is straightforward and has been proven to be free from interference by common tablet excipients [2].

References

reducing matrix effects clomipramine HPLC plasma analysis

Author: Smolecule Technical Support Team. Date: February 2026

HPLC-UV Method for Clomipramine in Plasma

The following table summarizes key parameters from a validated HPLC-UV method that used liquid-liquid extraction to minimize matrix effects [1] [2].

Parameter Specification / Value
Analytical Column C8 reverse phase (ODS2) [1] [2]
Mobile Phase Acetonitrile : Water (75:25) with 0.01% triethylamine; pH adjusted to 4.0 ± 0.1 with orthophosphoric acid [1] [2]
Flow Rate 1 mL/min [1] [2]
Detection (UV) 215 nm [1] [2]
Retention Times Cisapride (IS): 5.6 ± 0.2 min; Desmethylclomipramine: 9.5 ± 0.3 min; Clomipramine: 10.3 ± 0.3 min [1] [2]
Linear Range 2.5 - 120 ng/mL (r² > 0.995) [1] [2]
Sample Preparation Liquid-Liquid Extraction (LLE): 1 mL plasma + 0.5 mL NaOH (1 M) + Internal Standard → extract with 3 mL Heptane:Isoamyl alcohol (95:5) → vortex → centrifuge → back-extract organic layer with 200 µL orthophosphoric acid (0.3%) → inject acid layer [1] [2]

How to Evaluate Matrix Effects in Your Method

Matrix effects (ME) occur when co-eluting compounds from the plasma matrix alter the ionization efficiency of your analyte, leading to signal suppression or enhancement. This is a common challenge in LC-MS but can also impact UV detection by raising the baseline and affecting peak shape and integration [3] [4].

You can quantitatively assess the matrix effect, recovery (RE), and overall process efficiency (PE) using the post-extraction spiking method. The calculations are outlined below [5]:

  • Matrix Effect (ME): ME (%) = (B / A) × 100
  • Recovery (RE): RE (%) = (C / B) × 100
  • Process Efficiency (PE): PE (%) = (C / A) × 100 = (ME × RE) / 100

Where:

  • A = Peak area of analyte standard in neat solution (no matrix)
  • B = Peak area of analyte spiked into a blank plasma extract after the sample preparation steps
  • C = Peak area of analyte spiked into blank plasma before the sample preparation steps

An ME value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement [5]. The following diagram illustrates this workflow.

A Analyte in neat solution ME Matrix Effect (ME) = (B/A) x 100 A->ME Peak Area A PE Process Efficiency (PE) = (C/A) x 100 A->PE Peak Area A B Analyte spiked into blank extract (post-extraction) B->ME Peak Area B RE Recovery (RE) = (C/B) x 100 B->RE Peak Area B C Analyte spiked into blank plasma (pre-extraction) C->RE Peak Area C C->PE Peak Area C

Troubleshooting Guide: Reducing Matrix Effects

Here are proven strategies to minimize or compensate for matrix effects, organized by the source of the problem.

  • Sample Preparation

    • Use Selective Extraction: The referenced method uses LLE with heptane:isoamyl alcohol, which is more effective at removing phospholipids (a major source of matrix effects) than simple protein precipitation [1] [5].
    • Optimize Clean-up: Consider solid-phase extraction (SPE) with selective sorbents. Avoid protein precipitation if possible, as it is the least effective technique for minimizing matrix effects [5].
    • Dilute the Sample: If sensitivity allows, sample dilution can reduce the concentration of interfering matrix components [5].
  • Chromatographic Separation

    • Improve Resolution: Extend the run time or use a UHPLC column with smaller particle sizes to achieve better separation of clomipramine from co-eluting matrix compounds [5].
    • Optimize Mobile Phase: Adjusting the pH, as done in the reference method (pH 4.0), can alter the retention times of both the analyte and interfering compounds [1].
  • For LC-MS Methods

    • Change Ionization Source: If using ESI (electrospray ionization, which is highly susceptible to matrix effects), switch to APCI (atmospheric pressure chemical ionization), which is generally less prone to these effects [3] [5].
    • Use Stable Isotope Internal Standard (IS): This is the most effective way to compensate for matrix effects. A deuterated clomipramine analog would experience the same ionization suppression/enhancement as the analyte, correcting for it in the quantification [4].
    • Employ Matrix-Matched Calibration: Prepare your calibration standards in the same blank plasma matrix as your samples to compensate for consistent matrix effects [4].

Decision Diagram for Mitigation Strategy

The best approach depends on your required sensitivity and the availability of a blank matrix. The following flowchart can guide your decision-making [4].

Start Start: Assess Matrix Effect A Is high sensitivity crucial? Start->A B Is a blank matrix available? A->B No Action1 Strategy: Minimize ME A->Action1 Yes C Can you improve sample clean-up or separation? B->C No Action2 Strategy: Compensate for ME B->Action2 Yes Step1 Adjust MS parameters Improve chromatography Optimize clean-up C->Step1 Yes Step2 Use Isotope-Labeled IS Use Matrix-Matched Calibration C->Step2 No Action1->Step1 Action2->Step2

References

improving recovery clomipramine liquid-liquid extraction

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Principles for Optimizing LIP

The efficiency of LLE is governed by the physicochemical properties of your analyte. For ionizable compounds like Clomipramine, manipulating these properties is the key to high recovery [1] [2].

Principle Application to Clomipramine (a base) Optimization Goal
Analyte pKa [1] [2] Adjust aqueous phase to a pH at least 2 units above the analyte's pKa to suppress ionization. Ensure >99% of Clomipramine is in its neutral form for optimal partitioning into the organic solvent.
Solvent Polarity [1] [2] Choose an organic solvent with a polarity that matches Clomipramine's hydrophobicity (LogP). Maximize the partition coefficient (LogP) into the organic phase.
Ion Pairing/Salting Out [2] Add salt (e.g., Na₂SO₄) to the aqueous phase to reduce analyte solubility ("salting out"). Drive more of the hydrophilic neutral analyte into the organic phase, improving recovery.
Back-Extraction [1] [2] After initial extraction, re-extract into a fresh acidic aqueous phase. Clomipramine becomes ionized and partitions back into the water. Remove non-ionizable matrix impurities, significantly improving extract cleanliness and specificity.

Established Experimental Protocol

One study provides a directly applicable and optimized method for extracting Clomipramine from urine using Dispersive Liquid-Liquid Microextraction (DLLME), achieving a 97% recovery rate [3].

  • Analytes: Amitriptyline, Clomipramine, and Thioridazine.
  • Sample Matrix: Human urine.
  • Extraction Technique: Dispersive Liquid-Liquid Microextraction (DLLME).
  • Optimal DLLME Conditions [3]:
    • pH: Specific optimal pH was determined empirically for the mixture.
    • Extraction Solvent & Disperser Solvent: The types and volumes were optimized.
    • Extraction Time: The time was optimized for the process.
    • Ion Strength: The effect of salt concentration was evaluated.
  • Analysis: High-Performance Liquid Chromatography with an Ultraviolet detector (HPLC-UV).
    • Column: C8 column.
    • Mobile Phase: Ammonium acetate (0.03 mol L⁻¹, pH 5.5) - Acetonitrile (60:40, v/v).
    • Flow Rate: 1.0 mL min⁻¹.
    • Detection Wavelength: 238 nm.
  • Reported Performance [3]:
    • Recovery: 97% for Clomipramine.
    • Limit of Detection (LOD): 7 ng mL⁻¹.
    • Limit of Quantification (LOQ): 21 ng mL⁻¹.

Troubleshooting Common LLE Problems

The following workflow outlines a logical approach to diagnosing and resolving typical Clomipramine LLE issues:

Alternative and Advanced Techniques

If LLE optimization does not yield the required performance, consider these methods:

  • Solid-Phase Extraction (SPE): A comparative study found that SPE using a C18 sorbent and phosphate buffer (pH 4.8) provided superior results for Tricyclic Antidepressants (TCAs) like Clomipramine compared to LLE. The error for the SPE method was below 10%, compared to 25-35% for LLE, and resulted in much cleaner samples with fewer co-extracted impurities [4].
  • Modern HPLC-MS/MS Methods: For the highest sensitivity and multi-analyte capability, methods based on High-Performance Liquid Chromatography–tandem Mass Spectrometry (HPLC–MS/MS) are state-of-the-art. These often use simple protein precipitation for sample clean-up but achieve excellent detection limits for Clomipramine and its active metabolites in complex matrices like serum [5].

References

optimizing mobile phase clomipramine HPLC separation

Author: Smolecule Technical Support Team. Date: February 2026

Validated HPLC Method for Clomipramine

The table below summarizes a simple, validated HPLC-UV method suitable for determining clomipramine in plasma, which can serve as an excellent starting point for your experiments [1] [2].

Parameter Specification
Analytical Column C8 Reverse Phase (e.g., Perkin Elmer ODS2) [1] [2]
Mobile Phase Acetonitrile : Water (75:25, v/v) with 0.01% triethylamine [1] [2]
pH Adjustment Adjusted to 4.0 ± 0.1 with orthophosphoric acid [1] [2]
Flow Rate 1.0 mL/min [1] [2]
Detection (UV) 215 nm [1] [2]
Retention Time Clomipramine: ~10.3 min; Desmethylclomipramine: ~9.5 min [1] [2]
Internal Standard Cisapride [1] [2]
Sample Preparation Liquid-liquid extraction from plasma using heptane:isoamyl alcohol (95:5) and back-extraction with 0.3% orthophosphoric acid [1] [2]
Linearity Range 2.5 - 120 ng/mL [1] [2]

HPLC Troubleshooting Guide

Here are common HPLC problems you might encounter and how to address them.

Problem Possible Causes Recommended Solutions
Retention Time Shifts Mobile phase composition change; Temperature fluctuation; Column aging [3] [4]. Re-prepare mobile phase precisely; Use a column oven; Equilibrate column thoroughly; Replace aged column [3] [4].
Peak Tailing Column contamination; Secondary interactions with active sites on stationary phase [3] [4]. Flush column with strong solvent; Use end-capped columns; Add triethylamine to mobile phase to mask silanols [5] [4].
Baseline Noise/Drift Mobile phase impurities; Air bubbles; Detector lamp aging; Temperature variations [3] [4]. Filter and degas mobile phases; Purge the system; Replace old lamp; Maintain stable lab temperature [3] [4].
High Backpressure Blocked column frit; Clogged tubing or guard column; Particulate matter [3] [4]. Reverse-flush column if possible; Replace guard column; Filter samples and mobile phases [3] [4].
Peak Splitting Mismatch between sample and mobile phase solvent strength; Column damage [3] [4]. Ensure sample solvent is weaker or same strength as mobile phase; Replace damaged column [3] [4].
Ghost Peaks Mobile phase contamination; Carryover from previous injections [3]. Use high-purity solvents; Implement thorough needle and loop wash steps; Run blank injections to check [3].

Detailed Workflow: Sample Preparation & Analysis

For a bioequivalence or pharmacokinetic study, following a rigorous protocol is key. The diagram below outlines the workflow for sample preparation and analysis based on the cited method [1] [2].

workflow start Start with 1 mL Plasma Sample step1 Add 0.5 mL NaOH (1 M) and 100 µL Internal Standard start->step1 step2 Extract with 3 mL Heptane:Isoamyl Alcohol (95:5) step1->step2 step3 Centrifuge at 2000 g for 5 min step2->step3 step4 Transfer Organic (Upper) Layer step3->step4 step5 Back-Extract with 200 µL 0.3% Orthophosphoric Acid step4->step5 step6 Discard Organic Layer step5->step6 step7 Inject 100 µL of Acidic Layer step6->step7

Key Experimental Notes [1] [2]:

  • Calibration: Create a calibration curve using blank plasma spiked with clomipramine standards across the 2.5-120 ng/mL range.
  • Precision & Accuracy: The method validation showed coefficients of variation for intra-day and inter-day analysis were less than 18.3%.
  • In-Vivo Study Design: A standard two-sequence, crossover block-randomized design was used for bioequivalence testing. Volunteers received a single dose (3x25 mg tablets) after fasting, with blood samples collected over 48 hours.

Key Technical Considerations

  • Column Alternatives: While a C8 column was used successfully, a specialty reverse-phase column like Newcrom R1 with low silanol activity is also suitable for clomipramine and can help minimize peak tailing [5].
  • MS Compatibility: If you need to use Mass Spectrometric (MS) detection, replace phosphoric acid in the mobile phase with a volatile additive like formic acid [5].
  • Metabolite Monitoring: For more comprehensive analysis, methods exist to separate and quantify clomipramine's major metabolites (e.g., desmethylclomipramine, hydroxylated metabolites), which can be important for understanding the drug's profile [6] [7].

References

overcoming nonlinear pharmacokinetics clomipramine high doses

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Nonlinear Pharmacokinetics in Clomipramine

What is nonlinear pharmacokinetics? For most drugs, increasing the dose results in a proportional increase in drug concentration in the body. Clomipramine, however, exhibits nonlinear (or saturation) pharmacokinetics at higher doses. This means that as the dose increases, the resulting plasma concentration increases disproportionately more [1] [2]. This occurs when the metabolic pathways responsible for eliminating the drug become saturated, leading to a slower elimination rate and potential accumulation [3] [4].

Key Evidence from Clinical Data The Danish University Antidepressant Group (DUAG) dose-effect study provides clear evidence of this phenomenon. The table below summarizes their key pharmacokinetic findings [2].

Table 1: Evidence of Nonlinear Kinetics from a Clinical Dose-Effect Study

Parameter Observation at Higher Doses Research Implication
Serum Concentrations Disproportionate increase in clomipramine and desmethylclomipramine levels. Clearance decreases as metabolic enzymes saturate.
Dose-Effect Relationship Flat, overlapping dose-effect curves; narrow therapeutic range. Small dose increases can lead to large clinical changes (efficacy & toxicity).
Enzyme Inhibition Dose-dependent inhibition of CYP2D6 (sparteine oxidation). Drug begins to inhibit its own metabolism, contributing to nonlinearity.

Key Pharmacokinetic Parameters The table below consolidates fundamental pharmacokinetic parameters for clomipramine and its active metabolite from general clinical reviews [3] [4] [1].

Table 2: Key Clomipramine Pharmacokinetic Parameters

Parameter Clomipramine (Parent Drug) Desmethylclomipramine (Metabolite)
Bioavailability ~50% (due to significant first-pass metabolism) [1] Not fully quantified (formed during first-pass)
Protein Binding 96 - 98% [1] 97 - 99% [1]
Elimination Half-life 19 - 37 hours [1] 54 - 77 hours [1]
Time to Steady-State Approximately 1 to 3 weeks [3] [4] Approximately 3 weeks (due to longer half-life) [3] [4]
Primary Metabolic Pathway N-demethylation (via CYP2C19, 3A4, 1A2) to desmethylclomipramine [5] [1] Hydroxylation (via CYP2D6) to 8-hydroxydesmethylclomipramine [3] [1]

Clomipramine Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of clomipramine, highlighting the key cytochrome P450 enzymes involved, which are susceptible to saturation.

G Clomipramine Clomipramine CYP_Group1 CYP2C19, CYP3A4, CYP1A2 Clomipramine->CYP_Group1 N-Demethylation DMClomipramine Desmethylclomipramine (Active Metabolite) CYP2D6 CYP2D6 (Polymorphic) DMClomipramine->CYP2D6 8-Hydroxylation HydroxylatedMetabolites 8-Hydroxy Metabolites (Further conjugated & excreted) CYP_Group1->DMClomipramine CYP2D6->HydroxylatedMetabolites

Troubleshooting Guide & FAQs for Researchers

FAQ 1: Why did our study observe a disproportionate spike in plasma concentrations after a moderate dose increase?

  • Likely Cause: Saturation of the primary metabolic enzymes, particularly CYP2C19 and CYP3A4, which mediate the N-demethylation of clomipramine to desmethylclomipramine. As these enzymes become saturated, the clearance of clomipramine decreases non-proportionally, causing plasma levels to rise sharply [1] [2].
  • Investigation Protocol:
    • TDM Implementation: Implement rigorous Therapeutic Drug Monitoring (TDM). Measure and correlate steady-state plasma concentrations of both clomipramine and desmethylclomipramine with each dose level.
    • Dose Adjustment: If concentrations are nearing the upper therapeutic range (above 450 µg/L for the sum of parent drug and metabolite), subsequent dose increments should be very small (e.g., 10-25 mg) [4] [2].
    • Genotype Analysis: Consider genotyping study subjects for CYP2C19 and CYP2D6 polymorphisms. Poor metabolizers for these enzymes are at a significantly higher risk for toxic accumulation, even at standard doses [6] [3] [4].

FAQ 2: How can we manage high inter-individual variability in patient response during clinical trials?

  • Strategy: Proactive management of variability is key to clean data and patient safety. The nonlinear kinetics, combined with genetic and environmental factors, make a one-size-fits-all dosing regimen ineffective.
  • Actionable Workflow:
    • Pre-Screen: If possible, genotype participants for CYP2C19 and CYP2D6 prior to enrollment to stratify metabolizer status [3] [4].
    • Monitor Concomitants: Strictly control and record medications and lifestyle factors. Smoking (induces CYP1A2) can lower clomipramine levels, while CYP2D6 inhibitors (e.g., quinidine, fluoxetine) can dramatically increase them [6] [5] [7].
    • Utilize TDM: The therapeutic window for the sum of clomipramine and desmethylclomipramine is considered to be 150-450 µg/L. Dosing should be individually tailored to keep patients within this range [4].

FAQ 3: A subject with a high dose has low serum levels. What confounding factors should we check?

  • Primary suspects:
    • Smoking Status: CYP1A2 is inducible by smoking. This enzyme plays a role in the N-demethylation of clomipramine. In a case report, a smoking patient had low clomipramine levels despite a high dose, which was attributed to smoking-induced CYP1A2 activity [6].
    • Compliance: Verify subject compliance with the dosing regimen.
    • Drug Interactions: Check for co-administration of hepatic enzyme inducers (e.g., barbiturates, phenytoin) [5] [7].

References

addressing clomipramine stability issues sample storage

Author: Smolecule Technical Support Team. Date: February 2026

Stability & Storage Specifications

The table below summarizes the available stability information for clomipramine.

Aspect Specification Source / Context
Recommended Storage Temperature 20-25°C (68-77°F) Pharmaceutical capsules [1] [2]
Storage Condition In tight, closed containers; protect from moisture Pharmaceutical capsules [3] [1] [2]
Shelf Life 3 years from date of manufacture (when stored as directed) Pharmaceutical capsules [1]
Freezing of Aqueous Samples Not recommended without pre-treatment; stability varies by analyte Inference from environmental sample study [4]

Technical Guidelines & Troubleshooting

For your research and development work, here are some technical guidelines and troubleshooting FAQs based on the findings.

  • Pharmaceutical Formulation Storage: When storing clomipramine powder or capsules for your experiments, adhere to the specified conditions: room temperature (20-25°C) in a tight, light-resistant container, and protected from moisture [1] [2]. The excipient lactose monohydrate is present in some capsules, which may be relevant for your formulation work [5].
  • Handling of Research Samples: The search results did not provide explicit data on storing clomipramine in biological matrices (e.g., plasma, tissue homogenates). A study on pharmaceuticals in wastewater found that freezing samples without pre-treatment can lead to significant concentration changes for many compounds, though clomipramine was not specifically mentioned [4]. This highlights that stability is highly matrix-dependent.
    • Recommendation: If you are working with biological samples containing clomipramine, you should establish your own stability protocols. Common practices in bioanalysis include freezing at -70°C to -80°C, multiple freeze-thaw cycle tests, and short-term temperature stability tests.
Frequently Asked Questions
  • What is the most critical factor in storing clomipramine? Moisture protection is critical. The drug's storage instructions explicitly state to protect it from moisture to ensure stability over its shelf life [3] [1] [2].

  • Can I refrigerate or freeze clomipramine standard solutions or samples to extend their stability? The official storage recommendation is at room temperature. Freezing aqueous samples without proper pre-treatment can be problematic [4]. For standard solutions or novel formulations (like the orodispersible tablets studied in one paper [6]), you should conduct forced degradation studies and establish your own validated stability protocols for your specific sample type and solvent.

  • What analytical techniques are used to study clomipramine stability? Research employs techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) to check for drug-excipient interactions and physical stability [6]. For quantitative analysis, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive method used in environmental and pharmaceutical analysis [6] [4].

Experimental Workflow for Stability Assessment

For a systematic approach to evaluating clomipramine stability in your specific research context, you can adapt the following workflow.

Start Define Stability Study Parameters A Prepare Samples (e.g., API, Formulation, Spiked Matrix) Start->A B Apply Stress Conditions (Temperature, Humidity, Light) A->B C Analyze Samples at Time Points (Using HPLC, LC-MS/MS) B->C D Evaluate Key Metrics (Potency, Degradation Products, Physical Properties) C->D E Establish Storage Protocol & Shelf Life D->E

References

troubleshooting clomipramine protein binding assay challenges

Author: Smolecule Technical Support Team. Date: February 2026

Key Technical Specifications of Clomipramine

For any assay development, understanding the fundamental properties of the drug is crucial. The table below summarizes the core data you will need [1] [2].

Parameter Specification Relevance to Assay Development
Protein Binding 97% - 98% (primarily to albumin) [1] [2] High; explains potential for displacement interactions and high nonspecific binding.
Primary Metabolic Pathway Liver, primarily via CYP2D6 (also 3A4, 1A2) [1] [2] Critical for interpreting results in metabolic stability assays.
Active Metabolite Desmethylclomipramine (formed via CYP2C19, 3A4, 1A2) [1] [2] Must be accounted for in activity and binding assays.
Bioavailability ~50% (due to significant first-pass metabolism) [1] Indicates high clearance; relevant for hepatocyte assays.
Volume of Distribution ~17 L/kg [1] Suggests extensive tissue distribution beyond plasma.

Troubleshooting Guide: Common Experimental Challenges

Here are answers to frequently asked questions that arise during clomipramine experiments.

FAQ 1: How can we account for clomipramine's active metabolite in our binding assays? Clomipramine is extensively metabolized in the liver to desmethylclomipramine, which has a different pharmacological profile—it has more significant noradrenergic activity compared to the parent drug's strong serotonergic activity [2]. This can confound your assay results if not controlled.

  • Troubleshooting Steps:
    • Characterization: First, run your binding assay with pure desmethylclomipramine to determine its binding affinity and activity relative to clomipramine.
    • Analytical Separation: Use analytical methods like LC-MS/MS to separately quantify clomipramine and its metabolite in your assay samples. Do not assume your signal comes from the parent drug alone.
    • Metabolic Inhibition: In longer-term cell-based assays, consider adding a broad-spectrum CYP450 inhibitor (like 1-aminobenzotriazole) to your system to prevent the in-situ formation of the metabolite and isolate the effect of clomipramine itself.

FAQ 2: Our binding assays show high nonspecific binding. What could be the cause and solution? The very high protein binding (97-98%) of clomipramine is a primary culprit for nonspecific binding, as it readily binds to assay components like plasticware, filters, and albumin [1] [2].

  • Troubleshooting Steps:
    • Blocking: Pre-treat all surfaces (e.g., plates, filter mats) with a blocking agent like bovine serum albumin (BSA) or the serum matrix you are using.
    • Use of Radioligands: If feasible, switch to a radiolabeled form of clomipramine (e.g., ^3H-clomipramine) for direct binding studies. This allows you to precisely measure total and nonspecific binding using a cold competitor and calculate specific binding by difference.
    • Buffer Conditions: Optimize your buffer's pH, ionic strength, and detergent concentration (e.g., low concentrations of Tween-20) to minimize hydrophobic interactions without disrupting the specific protein-ligand interaction.

FAQ 3: What are the critical drug-drug interaction risks when testing clomipramine in combination studies? Clomipramine's metabolism and protein binding make it highly susceptible to interactions, which can be a source of experimental variability or a specific research focus.

  • Troubleshooting Steps:
    • Enzyme Inhibition: Be aware that co-incubating clomipramine with strong CYP2D6 inhibitors (e.g., quinidine, paroxetine, fluoxetine) will significantly increase clomipramine's half-life and exposure in your assay system [3] [2]. This can be used strategically to model poor metabolizer phenotypes.
    • Protein Displacement: Other highly protein-bound drugs (e.g., warfarin, diazepam) can displace clomipramine from albumin, increasing the free fraction of clomipramine in the assay and potentially amplifying its effect or toxicity [2]. This is a key consideration for combination studies.

Experimental Workflow: Key Considerations

The following diagram outlines the core workflow for planning and troubleshooting clomipramine binding assays, integrating the key parameters and challenges discussed above.

G cluster_1 Critical Pre-Assay Parameters cluster_2 Common Experimental Challenges cluster_3 Troubleshooting Actions Start Start: Assay Design Param1 High Protein Binding (97-98%) Start->Param1 Challenge1 High Nonspecific Binding Param1->Challenge1 Challenge3 Variable Metabolic Rate Param1->Challenge3 Param2 Active Metabolite: Desmethylclomipramine Challenge2 Signal from Metabolite Param2->Challenge2 Param3 Metabolism via CYP2D6 Param3->Challenge3 Action1 • Use radiolabeled ligand • Pre-treat/block surfaces • Optimize buffer Challenge1->Action1 Action2 • Use pure metabolite standard • Use LC-MS/MS for separation • Add CYP450 inhibitor Challenge2->Action2 Action3 • Characterize CYP2D6 status • Add enzyme inhibitors Challenge3->Action3

References

resolving desmethylclomipramine interference chromatographic methods

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Interference Issue

Desmethylclomipramine is the primary active metabolite of the antidepressant clomipramine [1]. In chromatographic analysis, its structural similarity to the parent drug and other compounds in a sample can cause co-elution, leading to inaccurate quantification.

This interference is a classic problem in Therapeutic Drug Monitoring (TDM), where precisely measuring the parent drug and its active metabolite is crucial for assessing efficacy and safety [2]. The issue is compounded when developing multi-analyte panels that include clomipramine [3].

Resolving Interference: Methodologies & Protocols

The most effective strategy is to enhance chromatographic separation and use a highly specific detection method. The following methods, derived from recent literature, provide a pathway to resolve this issue.

Summary of Advanced Analytical Methods

The table below summarizes validated methods capable of separating and quantifying clomipramine and desmethylclomipramine without interference.

Analytical Method Key Separation Parameters Detection & Sample Prep Runtime & Performance Source Reference
HPLC-MS/MS (2025) ZORBAX Eclipse Plus C18 column (50.0 mm × 2.1 mm, 1.7 µm); gradient water (0.1% formic acid, 10 mM ammonium acetate) and methanol (0.1% formic acid) Tandem Mass Spectrometry (MS/MS); Protein precipitation with acetonitrile Fast and reliable; Validated for 23 antidepressants [2]
LC-MS/MS (2024) Information not specified in excerpt Tandem Mass Spectrometry (MS/MS); Deuterium-labeled internal standards for each analyte Run time < 3.5 min; High sensitivity and simple extraction [3]
UPLC-MS/MS (2023) UPLC (Ultra-Performance Liquid Chromatography) Tandem Mass Spectrometry (MS/MS); Multiparametric analysis Fast and simultaneous quantification of 55 psychotropic drugs [4]
HPLC with UV (1993) Normal phase chromatography UV detection at 254 nm Rapid (6 min); Highly sensitive [5]
Detailed Protocol: HPLC-MS/MS Method

This protocol is adapted from a 2025 method developed for the simultaneous determination of 23 antidepressants and metabolites [2]. It is particularly well-suited for resolving interference issues.

1. Sample Preparation (Protein Precipitation)

  • Procedure: Mix 100 µL of plasma/serum with a suitable isotope-labeled internal standard (e.g., Clomipramine-d3).
  • Precipitation: Add 300 µL of acetonitrile to precipitate plasma proteins.
  • Extraction: Vortex the mixture vigorously for 1 minute, then centrifuge at high speed (e.g., 13,000 × g) for 10 minutes.
  • Collection: Collect the clear supernatant for injection into the HPLC-MS/MS system.

2. Chromatographic Separation

  • Column: Use a ZORBAX Eclipse Plus C18 column (50.0 mm × 2.1 mm, 1.7 µm) or equivalent.
  • Mobile Phase:
    • Mobile Phase A: Water containing 0.1% formic acid and 10 mmol/L ammonium acetate.
    • Mobile Phase B: Methanol containing 0.1% formic acid.
  • Gradient Elution: Employ a gradient program. A typical method might start with a low percentage of B (e.g., 20%) and increase linearly to a high percentage (e.g., 95%) over a few minutes to achieve optimal separation.
  • Column Temperature: Maintain at a constant temperature, typically 40°C.
  • Injection Volume: 5-10 µL.

3. Mass Spectrometric Detection (MS/MS)

  • Ionization: Use Electrospray Ionization (ESI) in positive mode.
  • Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor ion → product ion transitions for each compound. This is the key to selectivity, as it ignores compounds that do not fragment in this specific way.
    • Example MRM transitions (consult literature for optimized values for your instrument): Clomipramine → fragment ion and Desmethylclomipramine → fragment ion.

Troubleshooting Guide & FAQs

FAQ 1: What is the single most important factor for eliminating this interference?

  • Answer: The use of Tandem Mass Spectrometry (MS/MS) with MRM. While a good chromatographic separation is beneficial, the high specificity of MRM allows the detector to distinguish between co-eluting compounds based on their unique mass-to-charge ratios and fragmentation patterns [3] [4].

FAQ 2: My LC-MS method still shows interference. What should I check?

  • Answer: Follow this troubleshooting workflow to systematically identify and resolve the issue.

G Start LC-MS/MS Interference Detected CheckMRM Check MRM Transitions Start->CheckMRM CheckChrom Optimize Chromatography Start->CheckChrom CheckSample Review Sample Prep Start->CheckSample CheckMatrix Investigate Matrix Effects Start->CheckMatrix Sol1 Confirm transition specificity with pure standards CheckMRM->Sol1 Sol2 Adjust mobile phase gradient or change column CheckChrom->Sol2 Sol3 Use isotope-labeled internal standards CheckSample->Sol3 Sol4 Improve sample cleanup (e.g., solid-phase extraction) CheckMatrix->Sol4

FAQ 3: Are there alternatives to MS detection?

  • Answer: Yes, but with caveats. Older methods used UV detection [5] [6]. However, UV detection is less specific and more prone to interference in complex biological matrices like plasma. MS/MS is the modern gold standard for TDM due to its superior selectivity and sensitivity [2] [3].

FAQ 4: How critical is the internal standard?

  • Answer: Critical. Using a deuterium-labeled analog of the analytes (e.g., Clomipramine-d3) as an internal standard corrects for variability in sample preparation and ionization efficiency, significantly improving accuracy and precision, especially when measuring metabolites like desmethylclomipramine [3].

Key Takeaways for Your Experiment

  • Modern Method of Choice: For reliable resolution of desmethylclomipramine interference, HPLC-MS/MS with a C18 column and a methanol/water/formic acid gradient is the most robust and recommended approach [2] [3].
  • Focus on Specificity: The core of the solution lies in the specificity of MRM detection in mass spectrometry, which is far more effective than relying on chromatographic separation alone.
  • Validate Your Method: Whichever method you adapt, ensure you perform a full validation (specificity, linearity, accuracy, precision, etc.) according to guidelines like the Chinese Pharmacopoeia or EMA/FDA guidelines to confirm that the interference has been successfully eliminated [2] [3].

References

method validation parameters clomipramine pharmaceutical analysis ICH guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Core ICH Q2(R2) Validation Parameters for Clomipramine Methods

For any analytical procedure used for Clomipramine, you must validate a standard set of parameters to prove the method is suitable for its intended purpose. The table below summarizes these core parameters and their definitions [1] [2].

Parameter Definition Key Consideration for Clomipramine
Specificity Ability to measure Clomipramine unequivocally in the presence of impurities, excipients, or degradation products [2]. Must distinguish parent drug from metabolites (e.g., desmethylclomipramine) and forced degradation products [3].
Accuracy Closeness of test results to the true value [2]. Often expressed as % recovery of Clomipramine from spiked placebo or real samples like plasma [3] [2].
Precision Degree of agreement among individual test results. Includes repeatability and intermediate precision [2]. Demonstrated for replicate measurements across the range; critical for bioequivalence studies [3].
Linearity Ability to obtain results directly proportional to analyte concentration in a given range [2]. A minimum of 5 concentration levels is required to establish linearity [2].
Range The interval between the upper and lower levels of analyte that have been demonstrated to be determinable [2]. Derived from linearity studies; must cover the intended working concentrations (e.g., 80-120% of test concentration) [2].
LOD & LOQ LOD: Lowest amount of analyte that can be detected. LOQ: Lowest amount that can be quantified with acceptable accuracy and precision [2]. Particularly important for impurity methods and trace analysis in biological matrices [4].
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters [2]. For HPLC, evaluate factors like mobile phase pH, composition, column temperature, and flow rate [2].

Method Validation Workflow

The process of method validation follows a logical sequence from planning to execution and approval. The diagram below outlines the key stages.

Start Define Method Purpose A Prepare Validation Protocol Start->A B Conduct Experiments A->B C Analyze Data & Compare to Criteria B->C D Prepare Validation Report C->D End QA Approval D->End

FAQs and Troubleshooting Guides

Specificity and Forced Degradation

Q: How do I demonstrate specificity for a stability-indicating method for Clomipramine? A: You must prove that the method can separate and accurately quantify Clomipramine from its impurities and degradation products. This is typically done through forced degradation studies [5].

  • Protocol: Stress samples of Clomipramine under various conditions including acid/base hydrolysis, oxidative stress, thermal stress, and photolytic stress [5].
  • Troubleshooting: If degradation peaks co-elute with the main peak, you may need to optimize the chromatographic conditions. For HPLC, this could involve adjusting the mobile phase composition, pH, gradient program, or trying a different column chemistry [2].
Precision and Accuracy

Q: Our method fails to meet precision (RSD) acceptance criteria. What should we check? A: High variability often points to an issue with the method's robustness or a problem in sample preparation.

  • Check Instrument Performance: First, ensure the analytical system is performing correctly by running system suitability tests [2].
  • Review Sample Preparation: For plasma samples, the extraction process (e.g., liquid-liquid extraction used for Clomipramine [3]) is a common source of variance. Ensure all steps (vortexing, centrifugation, phase separation) are highly controlled and consistent.
  • Assay Intermediate Precision: If the problem only appears when a different analyst or instrument is used, your method may lack robustness. Investigate the impact of key parameters (e.g., pH of mobile phase, extraction time, different columns from various lots/suppliers) systematically to define a clear operational range [2].
Case Study: HPLC-UV Method for Clomipramine in Plasma

The following workflow summarizes a published method for determining Clomipramine in human plasma, which is common in bioequivalence studies [3].

S1 1. Add Internal Standard (cisapride) & NaOH to 1 mL plasma S2 2. Liquid-Liquid Extraction (Heptane:Isoamylalcohol 95:5) S1->S2 S3 3. Vortex (1 min) & Centrifuge (2000 g for 5 min) S2->S3 S4 4. Back-Extract Organic Layer with 0.3% Orthophosphoric Acid S3->S4 S5 5. Inject 100 µL for HPLC-UV (C-8 column, UV 215 nm) S4->S5

Key Validation Data from this Method [3]:

  • Linearity Range: 2.5 - 120 ng/mL.
  • Precision (CV%): Within-day 3.09% - 18.33%; Between-day 7.25% - 14.51%.
  • Extraction Recovery: Determined by comparing peak areas of extracted spiked plasma samples vs. direct injection of standard solutions.

Emerging Trends and Future Outlook

The field of pharmaceutical analysis is evolving. Staying informed on these trends can enhance your lab's capabilities:

  • Advanced Guidelines: The latest ICH Q2(R2) and ICH Q14 guidelines encourage a more scientific, risk-based approach to method development and validation, including the concept of an Analytical Procedure Lifecycle [6] [1].
  • Green Analytical Chemistry: There is a growing push for eco-friendly methods. Alternative techniques, such as eco-friendly solid-contact potentiometric sensors, have been successfully developed for Clomipramine to reduce hazardous solvent use [4].
  • Automation and AI: Investing in laboratory automation and AI-driven data analysis can significantly reduce human error, increase throughput, and help optimize method parameters [6].

References

handling clomipramine photodegradation analytical samples

Author: Smolecule Technical Support Team. Date: February 2026

Clomipramine Photodegradation Products

The following table summarizes the known photodegradation products of Clomipramine identified under aerobic conditions in phosphate-buffered saline (PBS) and methanol [1] [2].

Photodegradation Product Identification Method Experimental Conditions Notes / Toxicological Significance
Clomipramine-N-oxide Spectroscopic methods [1] PBS (pH 7.4 & 6.0), Methanol, Aerobic [1] Unique product able to induce hemolysis and photohemolysis [1]
Imipramine Mass Spectrometry [2] Irradiation with UV light [2] -
HO-imipramine Mass Spectrometry [2] Irradiation with UV light [2] -
Desmethyl-clomipramine Mass Spectrometry [2] Irradiation with UV light [2] -
HO-imipramine-N-oxide Mass Spectrometry [2] Irradiation with UV light [2] -
(Additional two products) Not specified [2] Irradiation with UV light [2] Seven products were separated in total [2]

Recommended HPLC Method for Analysis

For monitoring clomipramine and potentially its related substances in biofluids or formulations, a validated HPLC method is available [3]. The key parameters are summarized below.

Parameter Specification
Analytical Column Kromasil C8 (250 mm x 4 mm, 5 µm) [3]
Mobile Phase 0.05 M Ammonium Acetate : Acetonitrile (45:55 v/v) [3]
Flow Rate 1.5 mL/min (isocratic) [3]
Detection Wavelength 238 nm [3]
Internal Standard Bromazepam (1.5 ng/µL) [3]

| Sample Preparation | Plasma: Protein precipitation. Urine: Solid-Phase Extraction (SPE) with Lichrolut RP-18 cartridges or two-fold dilution [3] | | Method Performance | Precision (RSD): <13% Recovery from biological samples: 91.0 - 114.0% Absolute detection limit in plasma: 0.1-0.6 ng [3] |

Sample Handling Workflow to Minimize Photodegradation

Based on the photolabile nature of clomipramine, the following workflow outlines critical steps to protect your analytical samples. The mechanism involves homolytic cleavage of the carbon-chlorine bond and photooxidation of the amine group [1].

Start Start: Sample Preparation SP1 Use amber glassware or polypropylene tubes Start->SP1 SP2 Work in a fume hood with the light turned off SP1->SP2 SP3 Process samples promptly SP2->SP3 Storage Storage SP3->Storage S1 Store samples at or below -20°C Storage->S1 S2 Ensure freezer door is closed securely S1->S2 Analysis Analysis S2->Analysis A1 Use HPLC autosampler with a cover Analysis->A1 A2 Protect analytical column from light if possible A1->A2 A3 Monitor chromatograms for unexpected peaks A2->A3 QA Quality Assurance A3->QA Q1 Use light-exposed samples as degradation controls QA->Q1 Q2 Compare sample stability against fresh standards Q1->Q2

Frequently Asked Questions

  • What is the mechanism of clomipramine photodegradation? The degradation occurs through a radical mechanism with the participation of the solvent. The primary steps involve the homolytic cleavage of the carbon-chlorine bond and photooxidation of the amine group [1].

  • My HPLC chromatogram shows unexpected peaks. Could this be photodegradation? Yes. The appearance of new peaks, particularly with shorter or longer retention times than the parent clomipramine peak, is a strong indicator of degradation. You should suspect photodegradation if your sample handling procedures were not strictly light-protected. It is recommended to inject a freshly prepared standard for comparison [2] [3].

  • Are clomipramine photodegradation products biologically active? Yes, at least one product is. Clomipramine-N-oxide has been identified as the unique photoproduct capable of inducing both hemolysis and photohemolysis in suspensions of human red blood cells [1].

  • What additives can inhibit photodegradation in experimental settings? Radical scavengers can be effective. Studies on photohemolysis have shown nearly total inhibition of the effect in the presence of additives like glutathione (GSH). The singlet oxygen quencher DABCO also showed an inhibitory effect, though it was less pronounced than GSH, suggesting a radical mechanism is predominant [1].

References

clomipramine versus SSRIs obsessive compulsive disorder efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Efficacy and Response Data

The tables below summarize key quantitative findings from clinical trials and meta-analyses, providing a data-driven perspective on treatment response.

Table 1: Treatment Response Rates and Effect Sizes

Metric Clomipramine SSRIs Notes & Sources
Responder Rate Approximately 40-60% [1] Approximately 40-60% [2] [1] A clinically significant response is typically defined as a 25-35% reduction in Y-BOCS score.
Symptom Reduction ~40-50% decrease in symptoms for responders [1] ~40-50% decrease in symptoms for responders [2]
Effect Size vs. Placebo Hedges' g = 1.31 (95% CI: 1.15-1.47) on obsessive-compulsive symptoms [3] Hedges' g = 0.47 (95% CI: 0.33-0.61) on obsessive-compulsive symptoms [3] From a 1995 meta-analysis; indicates a large effect for clomipramine and a small-to-moderate effect for SSRIs.
Recent Effect Size (2025 IPDMA) Not applicable in this study Hedges' g = 0.33 [4] A 2025 Individual Patient Data Meta-Analysis (IPDMA) of SSRI trials found a modest effect size.

Table 2: Dosing and Trial Duration Guidelines

Aspect Clomipramine SSRIs
Dosing Paradigm Titrated to the maximum comfortably tolerated dose [1]. Higher doses (up to 2-3 times typical antidepressant doses) are associated with greater efficacy [5] [2].
Adequate Trial Duration 10-12 weeks at maximum tolerated dose [1]. 8-12 weeks, with at least 6 weeks at a high dose [2].
Time to Onset of Benefit Benefit usually noticeable after 6 weeks [1]. Slow rate of progress; can take 8 weeks to begin, with improvement continuing beyond 12 weeks [2].

Key Experimental Protocols and Methodologies

The data in the tables above are derived from rigorous clinical trial designs. Here are the methodologies commonly used in these studies.

1. Randomized Controlled Trial (RCT) Protocol

  • Objective: To evaluate the efficacy and safety of a drug compared to a placebo or an active comparator.
  • Design: Multicenter, double-blind, placebo-controlled studies are the gold standard [6].
  • Participants: Adults or children diagnosed with OCD using DSM criteria, often with a minimum illness duration (e.g., 1-2 years) and a baseline score on a severity scale like the Y-BOCS [6].
  • Intervention: Participants are randomized to receive the active drug (e.g., clomipramine or an SSRI), a placebo, or sometimes another active drug for a fixed period (typically 10-13 weeks) [6] [4].
  • Outcome Measures: The primary outcome is usually the change from baseline to endpoint on the Y-BOCS (for adults) or CY-BOCS (for children) [4] [7]. Secondary outcomes include rates of response (e.g., ≥35% Y-BOCS reduction), global improvement scales, and dropout rates due to adverse effects [4].

2. Fixed-Dose SSRI Meta-Analysis Protocol

  • Objective: To determine if a dose-response relationship exists for SSRIs in OCD [5].
  • Design: Meta-analysis of multiple RCTs that compared at least two different fixed doses of an SSRI with each other and with placebo [5].
  • Data Synthesis: The mean change in Y-BOCS score is analyzed using weighted mean difference. Doses of different SSRIs are stratified into low, medium, and high categories based on fluoxetine equivalents to allow for pooling of data [5].
  • Outcome: The analysis determines if higher doses lead to significantly greater improvement in Y-BOCS scores and how they impact dropout rates due to side effects [5].

Clinical Decision-Making Pathway

The following diagram synthesizes the evidence and guidelines into a logical workflow for medication selection and management in OCD.

Start Start OCD Pharmacotherapy FirstLine First-line: Initiate an SSRI • Use adequate dose (higher than for depression) • Trial for 8-12 weeks Start->FirstLine AssessSSRI Assess SSRI Response at 12 Weeks FirstLine->AssessSSRI Response Successful Response? AssessSSRI->Response Continue Continue Maintenance Therapy Response->Continue Yes NoResponse Inadequate or No Response Response->NoResponse No SwitchClomi Switch to Clomipramine (Monitor drug levels & EKG) NoResponse->SwitchClomi Augment OR Augment SSRI with: • Antipsychotic (e.g., Aripiprazole) • Glutamate modulator • Low-dose Clomipramine NoResponse->Augment

This workflow is supported by the following evidence:

  • SSRIs as First-Line: Due to a superior side-effect profile, SSRIs are the preferred initial choice [8] [2].
  • Dosing and Duration: An adequate trial requires higher doses and a duration of 8-12 weeks [5] [2].
  • Next Steps after SSRI Failure: For non-responders, the two main strategies are switching to clomipramine or augmenting the SSRI with another agent, such as an antipsychotic [2].

References

Comprehensive Pharmacological Comparison of Clomipramine, Imipramine, and Amitriptyline

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Properties

Tricyclic antidepressants (TCAs) represent a foundational class of psychotropic medications with diverse clinical applications beyond their original antidepressant indications. Despite the development of newer antidepressant classes, TCAs remain clinically relevant due to their established efficacy in treatment-resistant conditions and well-characterized pharmacological profiles. This scientific review provides a systematic comparison of three prominent TCAs—clomipramine, imipramine, and amitriptyline—focusing on their pharmacological distinctions, clinical applications, and research methodologies. These tertiary amine TCAs share a common three-ring molecular structure but demonstrate importantly different receptor binding affinities and clinical effect profiles that dictate their appropriate research and clinical utilization [1] [2] [3].

From a chemical perspective, these compounds are classified as dibenzazepine derivatives with structural similarities to phenothiazines. Clomipramine is distinguished as the 3-chloro derivative of imipramine, which enhances its serotonergic activity [4]. Amitriptyline features a dibenzocycloheptene ring system rather than the dibenzazepine structure found in imipramine and clomipramine [3]. These subtle structural differences profoundly influence their pharmacological behavior, particularly their relative affinity for neurotransmitter transporters and receptors, which subsequently affects their clinical efficacy and adverse effect profiles across different indications.

Table 1: Fundamental Properties and Clinical Applications

Parameter Clomipramine Imipramine Amitriptyline
Chemical Structure Dibenzazepine with chloro substitution Dibenzazepine Dibenzocycloheptene
First Approval Date December 29, 1989 [5] 1950s [6] April 7, 1961 [5]
FDA-Approved Indications Obsessive-compulsive disorder (ages 10+) [1] Depression, nocturnal enuresis in children [2] Depression [3]
Primary Off-Label Uses Depression, panic disorder, chronic pain, trichotillomania, premature ejaculation [1] [4] Neuropathic pain, panic disorder, ADHD, PTSD [2] [6] Neuropathic pain, migraine prophylaxis, fibromyalgia, IBS, insomnia [3] [7]
Drug Class Tertiary amine TCA [1] Tertiary amine TCA [2] Tertiary amine TCA [3]

Pharmacodynamic Profiles

Receptor Binding Affinities and Selectivity

The therapeutic effects and adverse reaction profiles of TCAs are directly related to their differential affinity for neurotransmitter transporters and receptors. Clomipramine demonstrates the most potent inhibition of serotonin reuptake among the TCAs, with comparatively less effect on norepinephrine reuptake [1] [4]. This serotonergic selectivity explains its particular efficacy in obsessive-compulsive disorder and related conditions. Imipramine exhibits relatively balanced reuptake inhibition of both serotonin and norepinephrine, while its active metabolite desipramine acts primarily as a noradrenergic agent [2]. Amitriptyline also affects both monoamine systems but typically demonstrates slightly greater noradrenergic effects compared to its serotonergic activity [3].

Beyond their effects on monoamine transporters, TCAs interact with numerous receptor systems that contribute to both their therapeutic and adverse effects. All three agents demonstrate significant affinity for muscarinic cholinergic receptors, histamine H₁ receptors, and α-adrenergic receptors, though to varying degrees [6] [7]. Amitriptyline generally exhibits the most potent anticholinergic activity, followed by clomipramine and then imipramine [3] [6]. This anticholinergic potency correlates with side effect profiles including dry mouth, constipation, urinary retention, and cognitive impairment, particularly in vulnerable populations such as the elderly [7].

Table 2: Receptor Binding and Selectivity Profiles

Target Clomipramine Imipramine Amitriptyline
Serotonin Transporter (SERT) +++ (Ki < 5 nM) [1] [4] ++ (Ki ≈ 20-30 nM) [2] ++ (Ki ≈ 20-35 nM) [3]
Norepinephrine Transporter (NET) + (Ki ≈ 40-50 nM) [1] ++ (Ki ≈ 30-40 nM) [2] +++ (Ki ≈ 10-20 nM) [3]
Muscarinic Receptors ++ [1] + [6] +++ [3] [7]
Histamine H₁ Receptors ++ [1] + [6] +++ [3] [7]
α₁-Adrenergic Receptors ++ [1] ++ [6] ++ [3]
Relative Serotonin Selectivity (SERT:NET) High (≈8:1) [1] Moderate (≈1:1) [2] Low (≈1:2) [3]
Mechanisms of Action and Signaling Pathways

The primary mechanism of action shared by all TCAs involves the potent inhibition of presynaptic neurotransmitter transporters, leading to increased synaptic concentrations of serotonin and/or norepinephrine. However, the relationship between acute monoamine reuptake inhibition and clinical antidepressant effects remains complex, as therapeutic responses typically require several weeks of continuous administration despite immediate neurochemical effects. This temporal discrepancy suggests that adaptive neuroplastic changes rather than direct receptor blockade mediate the sustained therapeutic benefits [3] [7].

Chronic administration of TCAs induces complex adaptations in monoaminergic signaling pathways, including receptor sensitization and alterations in second messenger systems. Specifically, long-term TCA treatment leads to downregulation of cortical β-adrenergic receptors and sensitization of postsynaptic serotonergic receptors [4]. Additionally, these agents influence neurotrophic signaling pathways, particularly through increased expression of brain-derived neurotrophic factor (BDNF), which promotes neuronal survival and synaptic plasticity in key brain regions such as the hippocampus and prefrontal cortex [7]. These neuroadaptive processes are now understood to be crucial for the therapeutic effects of TCAs in depression, chronic pain conditions, and potentially other indications.

G TCA Tricyclic Antidepressant SERT Serotonin Transporter (SERT) TCA->SERT NET Norepinephrine Transporter (NET) TCA->NET MAChR Muscarinic Receptors TCA->MAChR H1 Histamine H₁ Receptors TCA->H1 Alpha1 α₁-Adrenergic Receptors TCA->Alpha1 Acute Acute Effects TCA->Acute Chronic Chronic Adaptations TCA->Chronic IncreasedMono Increased Synaptic Monoamines Acute->IncreasedMono BDNF Increased BDNF Expression Chronic->BDNF ReceptorChanges Receptor Sensitivity Changes IncreasedMono->ReceptorChanges 2-4 weeks SecondMess Altered Second Messenger Systems IncreasedMono->SecondMess 2-4 weeks Neuroplastic Enhanced Neuroplasticity & Synaptic Remodeling BDNF->Neuroplastic

Figure 1: Signaling Pathways and Neuroadaptive Changes Following TCA Administration

Pharmacokinetic Parameters

Absorption, Distribution, and Elimination

The pharmacokinetic profiles of clomipramine, imipramine, and amitriptyline demonstrate both shared characteristics and important distinctions that influence their clinical use and research applications. All three TCAs are well absorbed following oral administration, but undergo significant first-pass metabolism resulting in oral bioavailability ranging from approximately 30-60% [3] [4]. These agents exhibit high volume of distribution values, reflecting extensive tissue binding, and demonstrate strong protein binding (primarily to albumin and α₁-acid glycoprotein) exceeding 90% in plasma [2] [3] [4].

The metabolic pathways of TCAs involve hepatic cytochrome P450 enzymes, with clinically relevant variations in their specific enzyme affinities. Clomipramine is primarily metabolized by CYP2C19, 3A4, and 1A2 to its active metabolite desmethylclomipramine [1] [4]. Imipramine is metabolized to its active metabolite desipramine through CYP1A2, 3A4, and 2C19, with both parent and metabolite undergoing hydroxylation via CYP2D6 [2]. Amitriptyline is primarily metabolized by CYP2C19 to its active metabolite nortriptyline, with additional involvement of CYP3A4 and 2D6 [3] [7]. These metabolic differences have important implications for drug-drug interactions and pharmacogenomic considerations in research and clinical practice.

Table 3: Comparative Pharmacokinetic Parameters

Parameter Clomipramine Imipramine Amitriptyline
Oral Bioavailability ~50% [4] 29-77% [2] 30-60% [3] [7]
Tmax (hours) 2-6 [4] 2-6 [2] 2-12 [3]
Protein Binding 97-98% [4] 60-96% [2] ~95% [3]
Volume of Distribution ~17 L/kg [4] 10-20 L/kg [2] 16 ± 3 L/kg [3]
Primary Metabolic Pathways CYP2C19, 3A4, 1A2 [1] [4] CYP1A2, 3A4, 2C19, 2D6 [2] CYP2C19, 3A4, 2D6 [3] [7]
Active Metabolites Desmethylclomipramine [1] Desipramine [2] Nortriptyline [3]
Parent Half-Life (hours) 19-37 [1] [4] ~12 [2] 10-28 [3] [7]
Metabolite Half-Life (hours) 54-77 (desmethylclomipramine) [1] ~22.5 (desipramine) [2] 16-49 (nortriptyline) [3]
Elimination Route Urine (51-60%), feces (24-32%) [4] Urine [2] Urine, feces (biliary) [3]
Pharmacogenomic Considerations

Genetic polymorphisms in drug-metabolizing enzymes significantly influence TCA pharmacokinetics and clinical response. Specifically, CYP2D6 polymorphisms affect the metabolism of all three TCAs, while CYP2C19 variations particularly impact amitriptyline and clomipramine metabolism [1] [7]. Individuals classified as poor metabolizers for these enzymes may experience substantially elevated drug concentrations and increased adverse effects at standard doses, whereas ultrarapid metabolizers may demonstrate subtherapeutic drug levels and inadequate treatment response [7]. These pharmacogenomic factors should be carefully considered in research protocols and may inform personalized dosing strategies in clinical practice.

Clinical Efficacy and Research Data

Therapeutic Outcomes Across Indications

Clinical studies and meta-analyses have established the differential efficacy profiles of these TCAs across various indications. Clomipramine has demonstrated superior efficacy in obsessive-compulsive disorder compared to selective serotonin reuptake inhibitors (SSRIs) and other TCAs, with meta-analyses showing approximately 37% improvement in Children's Yale-Brown Obsessive-Compulsive Scale scores in pediatric populations [1]. Despite this superior efficacy, SSRIs are typically considered first-line treatment for OCD due to their more favorable tolerability profile [1]. For major depressive disorder, a comparative study of 185 patients with endogenous depression found amitriptyline produced the highest improvement rate (67%) after 28-day treatment, though all TCAs demonstrated broadly comparable antidepressant efficacy [8].

In specialized applications, imipramine has established efficacy for nocturnal enuresis in children, while amitriptyline has demonstrated particular utility in chronic pain management, including neuropathic pain, fibromyalgia, and migraine prophylaxis [2] [3] [7]. Research suggests that amitriptyline provides good to moderate pain relief in approximately two-thirds of patients with post-herpetic neuralgia and three-quarters of patients with diabetic neuropathic pain [3]. The analgesic effects of TCAs are thought to involve multiple mechanisms, including enhancement of descending inhibitory pain pathways via noradrenergic and serotonergic systems, as well as direct effects on sodium channels and NMDA receptors [4].

Table 4: Comparative Clinical Efficacy Data

Condition Clomipramine Imipramine Amitriptyline
Major Depressive Disorder Effective (off-label) [1] [4] FDA-approved [2] FDA-approved; 67% improvement in comparative study [8]
Obsessive-Compulsive Disorder FDA-approved; superior to SSRIs in meta-analysis [1] Limited evidence Limited evidence
Neuropathic Pain Effective (off-label) [1] [4] Effective (off-label) [2] [6] Effective (off-label); good-moderate response in 2/3 patients [3]
Pediatric Nocturnal Enuresis Limited evidence (off-label) [1] FDA-approved [2] FDA-approved for children ≥6 years [3]
Panic Disorder Effective (off-label) [1] [4] Effective (off-label) [2] [6] Limited evidence
Migraine Prophylaxis Limited evidence Limited evidence Effective (off-label) [3] [7]
Side Effect Profiles and Tolerability

The adverse effect profiles of TCAs directly reflect their pharmacodynamic properties, with variations corresponding to their receptor affinity differences. Amitriptyline typically demonstrates the most pronounced anticholinergic effects (dry mouth, constipation, urinary retention, blurred vision) and sedative properties due to its potent histamine H₁ receptor blockade [3] [7]. All three agents carry cardiovascular risks including orthostatic hypotension, tachycardia, and QTc prolongation, with particular concern in overdose due to type 1 antiarrhythmic effects that can result in life-threatening cardiac conduction abnormalities [6] [7].

Additional class-wide adverse effects include dose-dependent seizure risk, weight gain, and sexual dysfunction. The FDA has issued black box warnings for all antidepressants, including TCAs, regarding increased risk of suicidal ideation and behavior in children, adolescents, and young adults [7]. Based on their adverse effect profiles, the American Geriatrics Society Beers Criteria recommends avoiding amitriptyline and clomipramine in elderly patients due to their strong anticholinergic properties, sedative effects, and potential to cause orthostatic hypotension [1] [7].

Experimental Methodologies and Research Applications

Receptor Binding Assay Protocols

The determination of receptor affinity and selectivity profiles for TCAs typically employs radioligand binding assays using membrane preparations from transfected cell lines or relevant animal tissues. Standard protocols involve incubating membrane preparations with tritiated or iodinated ligands specific to the target receptor (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET) in the presence of varying concentrations of the TCA [2] [3]. Non-specific binding is determined using excess unlabeled ligand specific to each receptor. After equilibrium is reached, bound and free ligands are separated via rapid filtration through glass fiber filters, and radioactivity is quantified using scintillation counting.

Data analysis typically involves nonlinear regression to determine inhibition constants (Ki values), with results validated through multiple independent experiments. For functional characterization, cellular uptake assays using cells expressing human monoamine transporters provide complementary data on reuptake inhibition potency. These assays measure the accumulation of radiolabeled neurotransmitters (e.g., [³H]serotonin, [³H]norepinephrine) in the presence of varying TCA concentrations, with IC₅₀ values calculated from dose-response curves [2] [3]. Standardizing experimental conditions (buffer composition, incubation time and temperature, protein concentration) is essential for generating comparable data across different TCAs and research laboratories.

Clinical Trial Design Considerations

Well-designed clinical trials comparing TCA efficacy should incorporate double-blind methodology, randomized treatment assignment, and appropriate control conditions (placebo and/or active comparators). For depression trials, the Hamilton Depression Rating Scale has historically been the primary outcome measure, though modern trials often include additional assessment tools such as the Montgomery-Åsberg Depression Rating Scale [8] [9]. OCD trials typically employ the Yale-Brown Obsessive Compulsive Scale, while pain studies utilize validated pain scales (visual analog scale, numeric rating scale) and quality of life measures [1].

Trial duration must account for the delayed therapeutic onset of TCAs, with most studies employing treatment periods of 6-12 weeks to adequately assess antidepressant efficacy. For chronic pain conditions, longer trial durations may be necessary to evaluate sustained analgesic effects. Dose optimization presents methodological challenges due to interindividual variability in TCA metabolism; some protocols incorporate therapeutic drug monitoring to ensure adequate exposure while minimizing dose-related adverse effects [6] [7]. Appropriate statistical power calculations are essential given the typically moderate effect sizes of TCAs compared to placebo, particularly for conditions like neuropathic pain where substantial placebo responses are common.

G Start Research Question & Protocol Development Preclinical Preclinical Assessment Start->Preclinical Clinical Clinical Trial Phase Preclinical->Clinical Receptor Receptor Binding Assays • Membrane preparations • Radioligand competition • Ki calculation Preclinical->Receptor In vitro Animal Animal Behavior Models • Forced swim test • Neuropathic pain models • Locomotor activity Preclinical->Animal In vivo Analysis Data Analysis & Interpretation Clinical->Analysis Design Trial Design • Randomized allocation • Double-blind procedure • Placebo/active control • Dose titration scheme Clinical->Design Methodology Outcomes Outcome Measures • HAM-D/MADRS for depression • Y-BOCS for OCD • VAS/NRS for pain • QoL measures Clinical->Outcomes Assessment Safety Safety Assessment • Adverse event monitoring • ECG parameters • Laboratory tests • Suicide risk assessment Clinical->Safety Monitoring

Figure 2: Experimental Workflow for TCA Pharmacological Profiling

Safety Profiles and Toxicity Considerations

Adverse Effect Management

The adverse effect profiles of TCAs necessitate careful patient selection and proactive management strategies in both research and clinical settings. Anticholinergic effects can be mitigated through dose titration, evening administration, and symptomatic treatments (e.g., sugar-free gum for dry mouth, stool softeners for constipation) [6] [7]. Sedation typically diminishes with continued treatment but may require initial dose reduction or bedtime dosing to improve tolerability. Orthostatic hypotension can be managed through adequate hydration, slow position changes, and in some cases dose adjustment [7].

Cardiac monitoring is particularly important for patients with preexisting cardiovascular conditions and those receiving higher TCA doses. Baseline electrocardiograms with follow-up assessments are recommended to monitor for QTc prolongation and conduction abnormalities [6] [7]. In research protocols, specific eligibility criteria regarding cardiovascular health should be established, and exit criteria defining when dose reduction or discontinuation is necessary should be clearly specified to ensure participant safety.

Overdose and Toxicity Management

TCA overdose represents a medical emergency requiring immediate intervention and continuous monitoring. The primary life-threatening complications include cardiac arrhythmias, seizures, and central nervous system depression progressing to coma [6] [7]. Cardiotoxicity results from fast sodium channel blockade in the myocardium, manifesting as QRS complex widening on ECG, which can progress to ventricular arrhythmias and complete heart block.

Management of TCA overdose begins with stabilization of airway, breathing, and circulation, followed by continuous cardiac monitoring and ECG assessment [6]. Gastrointestinal decontamination with activated charcoal may be considered if presentation is early after ingestion. Sodium bicarbonate represents first-line therapy for cardiotoxicity, with administration targeted to achieve serum pH of 7.45-7.55 [6]. Benzodiazepines are preferred for managing seizures, while avoiding medications that may exacerbate cardiac conduction abnormalities (e.g., class Ia antiarrhythmics). Due to extensive tissue distribution and protein binding, enhanced elimination techniques such as hemodialysis are generally not effective for TCA overdose [6].

Conclusion and Research Implications

Clomipramine, imipramine, and amitriptyline represent distinct pharmacological profiles within the TCA class, with important implications for both research and clinical practice. Clomipramine's potent serotonergic activity supports its unique position as the only TCA with FDA approval for obsessive-compulsive disorder, while amitriptyline's balanced neurotransmitter effects and analgesic properties make it particularly valuable for chronic pain conditions [1] [3] [7]. Imipramine offers a historically important prototype with relatively balanced neurotransmitter effects and established efficacy in depression and nocturnal enuresis [2] [6].

References

method validation clomipramine assay specificity accuracy precision

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Clomipramine Assay Method Validation Data

The table below consolidates the experimental data for specificity, accuracy, and precision from three distinct assay methods.

Method Feature RP-HPLC [1] Spectrofluorimetry [2] Potentiometric Sensor [3]
Core Principle Separation on Inertsil ODS 3V column Ion-pair complex with Alizarin Red S Ionophore-doped ion-selective electrode
Specificity Demonstrated via forced degradation (no interference from degradation products) No interference from common excipients Selective for CLM in presence of spiked plasma
Linearity Range 4 – 200 μg/mL [1] 1.0 – 20 μg/mL [2] 1 x 10⁻² to 1 x 10⁻⁵.³ M [3]
Accuracy (Recovery %) 98.9% – 99.5% [1] 99.75% – 100.05% [2] 98.5% – 102.2% [3]
Precision (Repeatability) RSD ≤ 2% (as per ICH guidelines) [1] RSD < 2% (as per ICH guidelines) [2] RSD < 1.5% (as per IUPAC) [3]
Detection Limit Not specified in source 0.32 μg/mL [2] Not applicable (Potentiometric)
Quantification Limit Not specified in source 0.97 μg/mL [2] Not applicable (Potentiometric)

Detailed Experimental Protocols

Here is a more detailed look at the methodologies used in each of the assays.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is typically used for stability-indicating assays due to its high resolution.

  • Chromatographic Conditions [1]
    • Column: Inertsil ODS 3V (250 x 4.6 mm; 5µm)
    • Mobile Phase: pH 3.2 buffer and Acetonitrile in a 50:50 (v/v) ratio
    • Flow Rate: 1.2 mL/min
    • Detection: PDA detector at 254 nm
    • Diluent: 100% Methanol
  • Specificity Assessment: Specificity was confirmed by performing forced degradation studies (stress testing) on the drug product. The method was able to successfully separate Clomipramine from its degradation products, demonstrating its stability-indicating power [1].
  • Validation Protocol: The method was validated as per International Conference on Harmonisation (ICH) guidelines, which comprehensively assesses accuracy, precision, linearity, and robustness [1].
Spectrofluorimetry

This method offers a simple and highly sensitive alternative.

  • Procedure [2]
    • Reaction: Clomipramine hydrochloride forms a fluorescent ion-pair complex with Alizarin Red S at pH 1.99.
    • Extraction: The complex is extracted into chloroform.
    • Measurement: Fluorescence intensity is measured at an emission wavelength of 561 nm with excitation at 490 nm.
  • Validation Protocol: This method was also validated according to ICH guidelines. The high recovery percentages and low RSD confirm its accuracy and precision for determining Clomipramine in pharmaceutical dosage forms [2].
Potentiometric Sensor

This is a modern, eco-friendly approach suitable for therapeutic drug monitoring.

  • Sensor Fabrication [3]
    • Platform: Disposable screen-printed carbon electrode (C-SPE).
    • Transducer Layer: Graphene nanoparticles were incorporated to enhance potential stability.
    • Ion-Selective Membrane: A PVC-based membrane was doped with calix[4]arene as a highly selective ionophore for Clomipramine.
  • Validation Protocol: The sensor's performance was evaluated as per IUPAC recommendations. It was successfully applied to determine Clomipramine concentrations in both pharmaceutical formulations and spiked human plasma, showing potential for point-of-care therapeutic monitoring [3].

Method Selection Workflow

The following diagram illustrates the decision-making process for selecting the most appropriate method based on your primary analytical requirement.

References

Comparative Pharmacology of Clomipramine and Desmethylclomipramine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key differences between clomipramine and its major metabolite.

Feature Clomipramine Desmethylclomipramine (N-Desmethylclomipramine)
Primary Activity Serotonin and Norepinephrine Reuptake Inhibitor (SNRI) [1] Primarily a Norepinephrine Reuptake Inhibitor (NRI) [1]
Receptor Selectivity More selective for the serotonin transporter (SERT) [1] More selective for the noradrenergic transporter (NET) [1]
Clinical Relevance Effective for OCD (serotonergic action); effective antidepressant[ citation:1] [1] Contributes to overall noradrenergic effects; developed as a certified reference material for bioanalysis [2]
Metabolic Pathway Parent compound; metabolized via N-demethylation and hydroxylation [3] [1] Primary metabolite formed via N-demethylation [3] [2] [1]
Metabolizing Enzymes (CYP450) N-demethylation: CYP3A4, CYP2C19, CYP1A2 [3] Further metabolized via hydroxylation (e.g., by CYP2D6) [3]

Metabolic Pathways and Experimental Data

In Vitro Metabolism and Enzyme Identification

The biotransformation of clomipramine is well-studied in vitro. A pivotal study using human liver microsomes and yeast expressing specific human cytochrome P450 (CYP) enzymes identified the key enzymes responsible for its metabolic pathways [3].

  • N-Demethylation (Formation of Desmethylclomipramine): This primary metabolic step is catalyzed by multiple CYP enzymes. The study found a significant correlation between the formation rate of desmethylclomipramine and the concentration of CYP3A4 in human liver microsomes [3].

    • Key Enzymes: CYP3A4, CYP2C19, and CYP1A2 were all active in N-demethylation [3].
    • Inhibition Data: The reaction was potently inhibited by ketoconazole (a CYP3A4 inhibitor) and fluvoxamine (a CYP1A2 inhibitor), confirming the involvement of these enzymes [3].
  • Hydroxylation Pathways: The 8-hydroxylation of both clomipramine and desmethylclomipramine is primarily catalyzed by CYP2D6 [3].

    • Inhibition Data: This pathway was potently inhibited by quinidine (a CYP2D6 inhibitor), as well as by paroxetine and fluoxetine [3].

The following diagram illustrates the major metabolic pathways of clomipramine and the cytochrome P450 enzymes responsible.

metabolism Clomipramine Clomipramine Desmethylclomipramine Desmethylclomipramine Clomipramine->Desmethylclomipramine N-Demethylation 8-OH-Clomipramine 8-OH-Clomipramine Clomipramine->8-OH-Clomipramine 8-Hydroxylation 8-OH-Desmethylclomipramine 8-OH-Desmethylclomipramine Desmethylclomipramine->8-OH-Desmethylclomipramine 8-Hydroxylation CYP3A4/CYP2C19/CYP1A2 CYP3A4/CYP2C19/CYP1A2 CYP3A4/CYP2C19/CYP1A2->Clomipramine  Catalyzes CYP2D6 CYP2D6 CYP2D6->Clomipramine  Catalyzes

Analytical and Pharmacokinetic Protocols

Quantifying these compounds and their metabolites in biological samples is crucial for research and clinical monitoring.

  • Reference Standards: Certified reference materials for desmethylclomipramine are commercially available. These are supplied as solutions (e.g., 1.0 mg/mL in methanol) and are certified for use in techniques like liquid chromatography (LC) and gas chromatography (GC) coupled with mass spectrometry for clinical testing and forensic analysis [2].
  • Sample Preparation for Metabolomics: Advanced sample preparation is key for reliable quantification. One study compared ten different extraction protocols for intracellular metabolites from human tissues and cell lines [4].
    • Key Consideration: The efficiency and repeatability of metabolite extraction vary significantly depending on the solvents used and the sample type (e.g., liver tissue vs. bone marrow) [4].
    • Quantification Technology: The study used a targeted metabolomics kit (Biocrates MxP Quant 500) capable of absolute quantification for a subset of over 600 metabolites, relying on isotopically labeled internal standards and multiple reaction monitoring (MRM) with LC-MS/MS [4].
  • Urine Analysis Protocol: For biofluid analysis like urine, a detailed protocol exists for non-targeted metabolomics using gas chromatography-mass spectrometry (GC-MS) [5]. This involves a two-step derivatization process (methoximation followed by silylation) to improve the detection of metabolites from a small sample volume (100 μL) [5].

Key Implications for Research and Development

The distinct profiles of clomipramine and desmethylclomipramine have several important implications:

  • Therapeutic Effects: The efficacy of clomipramine in disorders like OCD is largely attributed to its potent serotonergic action. The contribution of its noradrenergic metabolite, desmethylclomipramine, to both therapeutic and side effects must be considered in the overall activity profile [1].
  • Drug-Drug Interactions: Since multiple CYP enzymes (3A4, 2C19, 1A2, 2D6) are involved in clomipramine's metabolism, there is a high potential for pharmacokinetic interactions with drugs that inhibit or induce these enzymes [3].
  • Personalized Medicine: Genetic polymorphisms in enzymes like CYP2D6 and CYP2C19 can lead to significant inter-individual variability in clomipramine and desmethylclomipramine plasma levels, impacting both efficacy and safety [3].

References

comparative serum concentrations clomipramine different age groups

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Serum Concentrations of Clomipramine

The table below summarizes key pharmacokinetic differences for clomipramine and its active metabolite, desmethylclomipramine, between younger or midlife adults and elderly patients.

Parameter Younger/Midlife Adults Elderly Patients Key Implications
Elimination Half-life (Parent Drug) 19 - 37 hours [1] [2] Longer half-life (specific range not quantified) [3] Slower elimination in elderly patients leads to drug accumulation.
Elimination Half-life (Metabolite) 54 - 77 hours [1] [2] Longer half-life (specific range not quantified) [3] Further contributes to accumulation of active metabolite.
Time to Steady-State Approximately 3 weeks for both parent drug and metabolite [2] Not explicitly stated, but likely longer due to prolonged half-life. Dosing intervals and time to reach stable therapeutic levels are affected.
Metabolic Pathway Efficiency Normal demethylation and hydroxylation [2] Diminished demethylation and hydroxylation capacity [3] [2] Lower metabolism leads to higher plasma concentrations from standard doses.
Typical Daily Dose for Therapeutic Steady-State e.g., 150 mg/day [4] Lower doses than midlife patients [5] Elderly patients achieve therapeutic levels at lower doses, reducing toxicity risk.

| Therapeutic Range (Blood Concentration) | Below 150 μg/L: often non-response Above 450 μg/L: limited efficacy improvement [2] | Assumed to be similar, but reached with lower doses. | Highlights narrow therapeutic range; monitoring is crucial. |

Detailed Experimental Protocols & Methodologies

The data in the table is derived from specific clinical study methodologies.

Study in Elderly Depressed Patients [5]
  • Objective: To monitor tolerance and establish steady-state plasma levels in elderly, treatment-resistant depressed patients.
  • Population: Five female inpatients aged 67 to 80 years.
  • Dosing & Monitoring: Patients were treated with clomipramine. Plasma clomipramine levels were determined once a steady state was achieved. Clinical response was measured using the Hamilton Rating Scale for Depression (HAMD), and side effects were tracked with the Rating Scale for Side Effects.
  • Key Finding: Elderly patients reached a therapeutic steady state at doses lower than those reported for midlife patients, demonstrating an age-related pharmacokinetic difference.
Pharmacokinetic Interaction Study by Age [3]
  • Objective: To assess and compare plasma levels of clomipramine in different age groups.
  • Population:
    • Control group: Patients aged 18-40 years.
    • Study groups: Patients aged 65-75 years and patients over 75 years.
  • Dosing & Assessment: All patients received a single 25 mg oral dose of clomipramine. The severity of depression was assessed at baseline and on days 7, 14, 21, and 28 using a clinical research scale.
  • Key Findings: While clinical improvement was similar across groups, the response to treatment was slower in the oldest patients. Side effects like constipation, tremor, ataxia, and vertigo were more common in older subjects.

Metabolic Pathway and Age-Related Changes

The following diagram illustrates the primary metabolic pathway of clomipramine and highlights how aging affects its processing, leading to the observed pharmacokinetic differences.

G Clomipramine_Ingestion Clomipramine Oral Dose FirstPass First-Pass Metabolism in the Liver Clomipramine_Ingestion->FirstPass CMI Clomipramine (CMI) Active Parent Drug FirstPass->CMI Demethylation Demethylation Primary Pathway (CYP450 2D6, 1A2, 3A4) CMI->Demethylation Hydroxylation Hydroxylation Polymorphic Pathway (CYP450 2D6) CMI->Hydroxylation DCMI Desmethylclomipramine (DCMI) Active Metabolite More Noradrenergic Demethylation->DCMI DCMI->Hydroxylation InactiveMetabolites Inactive Metabolites (Conjugated & Excreted) Hydroxylation->InactiveMetabolites AgeFactor Impact of Aging Effect1 Diminished Enzyme Activity AgeFactor->Effect1 Effect2 Slower Elimination AgeFactor->Effect2 Effect1->Demethylation Effect1->Hydroxylation Effect2->CMI Effect2->DCMI

The diagram shows that clomipramine is metabolized into two active compounds: the parent drug (CMI) and its metabolite (DCMI). The process of breaking these down for elimination becomes less efficient with age. This reduced efficiency, driven by diminished liver enzyme activity, is the core reason for the higher serum concentrations and prolonged half-lives observed in elderly patients at standard doses.

Key Takeaways for Research and Development

  • Narrow Therapeutic Range: Clomipramine has a well-established, narrow therapeutic window, making therapeutic drug monitoring (TDM) crucial, especially in vulnerable populations [2].
  • Age as a Critical Covariate: Physiological aging significantly alters clomipramine's pharmacokinetics. Dosing regimens for elderly patients must be adjusted downward to avoid toxicity while maintaining efficacy [3] [5].
  • Metabolic Considerations: Research and clinical protocols should account for the activity of major CYP450 enzymes (particularly 2D6 and 1A2). Genotyping for CYP2D6 polymorphism could be valuable for predicting individual variations in metabolism and dose requirements [1] [2].

References

inter-laboratory validation study clomipramine determination methods

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Clomipramine Determination Methods

The table below summarizes key analytical methods based on recent literature, highlighting their primary application, linear range, and detection capability.

Methodology Key Principle / Feature Application Context Linear Range Limit of Detection (LOD) Reference
SHS-LPME with HPLC-UV [1] Liquid-phase microextraction using pH-switchable hydrophilicity solvent (Benzoic acid) Human urine samples 0.05 - 5.0 μg/mL 0.015 μg/mL
Solid-Contact Ion-Selective Electrode [2] Potentiometric sensor with ionophore-doped PVC membrane and graphene transducer Pharmaceutical formulation & spiked human plasma 1x10⁻⁵.³ to 1x10⁻² M (approx. 3.1 - 3140 ng/mL) Not specified
Spectrofluorimetry [3] Fluorescent ion-pair complex formation with Alizarin Red S Pharmaceutical dosage forms 1.0 - 20 μg/mL 0.32 μg/mL
Solid-Phase Extraction (SPE) with GC/MS [4] Extraction on ODS-C18 sorbent followed by chromatographic analysis Biological material (urine) Calibration curves constructed Limits of detection determined

Detailed Experimental Protocols

Here is a deeper dive into the procedures for some of the key methods identified.

Switchable Hydrophilicity Solvent-Based Liquid-Phase Microextraction (SHS-LPME)

This method, used for urine sample preparation [1], involves a phase transition for efficient extraction.

G start Urine Sample step1 Add Sodium Benzoate (SHS in hydrophilic form) start->step1 step2 Add Concentrated Acid (e.g., H₃PO₄) step1->step2 step3 Vortex Mixing (In-situ formation of hydrophobic Benzoic Acid) step2->step3 step4 Centrifugation step3->step4 step5 Collect Solidified Benzoic Acid (containing extracted CLM) step4->step5 step6 Dissolve in Methanol for HPLC-UV Analysis step5->step6

Fabrication of a Solid-Contact Ion-Selective Electrode (SC-ISE)

This method describes the construction of a potentiometric sensor for direct measurement [2].

G cluster_layer Sensor Assembly Layers cluster_prep Membrane Preparation SPCE Screen-Printed Carbon Electrode (SPCE) GrLayer Graphene Nanocomposite Transducer Layer SPCE->GrLayer Membrane Ion-Selective Membrane (PVC, o-NPOE, KTpClPB, Calix[4]arene) GrLayer->Membrane Mix Mix Components in THF Cast Drop-Cast Membrane onto Electrode Mix->Cast Dry Evaporate Overnight at Room Temperature Cast->Dry

Insights on Method Selection and Validation

The choice of method depends heavily on your specific requirements. Here is a comparative analysis to guide your decision:

  • Throughput and Cost: The SC-ISE method is exceptional for high-throughput and cost-effectiveness, providing rapid results with minimal sample preparation, ideal for routine analysis [2].
  • Sensitivity and Green Metrics: For detecting very low concentrations, SHS-LPME with HPLC-UV offers high sensitivity and enrichment factors. Its "green" profile, using low solvent volumes, is a significant advantage [1].
  • Routine Pharmaceutical Analysis: Spectrofluorimetry is a strong, straightforward choice for quality control of pharmaceutical formulations where extreme sensitivity is not the primary concern [3].
  • Robustness for Complex Matrices: SPE with GC/MS remains a powerful and robust technique for complex biological samples like urine, providing high confidence in results for forensic or clinical toxicology [4].

References

comparative extraction efficiency clomipramine different solvents

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Extraction Efficiency at a Glance

The table below summarizes the key performance metrics for different extraction methods of clomipramine from various biological matrices.

Extraction Method Key Solvent/Phase Biological Matrix Extraction Efficiency/Recovery Key Findings/Advantages
Microextraction by Packed Sorbent (MEPS) [1] C18 sorbent; Elution with Methanol [1] Human Urine [1] >90% recovery for Clomipramine and its metabolite [1] High selectivity and clean-up; minimal solvent use; fast (5 min sample prep) [1].
Solid-Phase Extraction (SPE) [2] ODS-C18 sorbent; Phosphate buffer (pH 4.8) [2] Human Urine [2] Error <10% (indicates high precision and efficiency) [2] Superior to LLE; lower error rate; high selectivity [2].
Liquid-Liquid Extraction (LLE) [3] Heptane:Isoamyl alcohol (95:5); Back-extraction with 0.3% ortho-phosphoric acid [3] Human Plasma [3] Coefficient of variation <18.3% (for the overall method) [3] High contamination with co-extracted impurities; higher error rate (25-35%) [2].
Liquid-Liquid Extraction (LLE) [2] Not specified in detail [2] Human Urine [2] Error rate of 25-35% (indicates lower precision and efficiency) [2] High contamination with co-extracted impurities; higher error rate [2].

Detailed Experimental Protocols

For researchers looking to replicate these methods, here is a detailed breakdown of the experimental protocols.

Microextraction by Packed Sorbent (MEPS) Protocol [1]

This protocol is designed for the simultaneous extraction of clomipramine and its active metabolite from urine.

  • Sample Preparation: 500 μL of urine sample was mixed with an internal standard and the pH was adjusted.
  • MEPS Procedure:
    • Sorbent: C18.
    • Conditioning: 2 × 250 μL of methanol and 2 × 250 μL of water.
    • Loading: The sample was drawn through the sorbent and discarded (7 extraction cycles).
    • Washing: 1 × 250 μL of 5% methanol in water to remove impurities.
    • Elution: 2 × 50 μL of pure methanol to collect the analytes.
  • Analysis: The eluate was analyzed by Ultra High Pressure Liquid Chromatography (UHPLC).
Solid-Phase Extraction (SPE) Protocol [2]

This method was developed for the extraction of tricyclic antidepressants, including clomipramine, from urine.

  • Sorbent: ODS-C18 was identified as the optimal sorbent [2].
  • Procedure:
    • The biological sample was processed using a phosphate buffer with a pH of 4.8 [2].
    • Other specific steps (conditioning, washing, elution) were not detailed in the available excerpt.
  • Analysis: Extracts were analyzed using Gas Chromatography with a Mass-Selective Detector (GC/MS) [2].
Liquid-Liquid Extraction (LLE) Protocol [3]

This is a classic method for extracting clomipramine from plasma, involving a back-extraction step for purification.

  • Sample Preparation: To 1 mL of plasma, 0.5 mL of NaOH (1 M) and 100 μL of internal standard solution were added.
  • Extraction:
    • Primary Extraction: The sample was extracted twice with 3 mL of heptane:isoamyl alcohol (95:5) by vortexing for 1 minute and centrifuging.
    • Back-Extraction: The combined organic upper layer was then extracted (back-extracted) with 200 μL of 0.3% ortho-phosphoric acid.
  • Analysis: The final acidic aqueous phase (100 μL) was injected into an HPLC-UV system for analysis [3].

Workflow Comparison

The following diagram illustrates the key steps of the two most effective extraction methods, highlighting their streamlined workflows.

Key Takeaways for Researchers

  • For High Efficiency and Clean-up: MEPS and SPE are highly recommended. They provide superior recovery rates (>90% for MEPS), lower error (<10% for SPE), and significantly reduce co-extracted biological impurities compared to LLE [2] [1].
  • For Method Simplicity: While less efficient, the LLE method with back-extraction is a well-established approach. The use of a heptane:isoamyl alcohol mixture followed by an acidic aqueous back-extraction effectively transfers the basic clomipramine molecule for analysis [3].
  • Sorbent is Critical: In both MEPS and SPE, the C18 (ODS-C18) sorbent was consistently identified as the most effective packing material for isolating clomipramine [2] [1].

References

clomipramine bioequivalence assessment Cmax AUC statistical analysis

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol for Bioequivalence Assessment

The following table summarizes the core methodology from a robust bioequivalence study of clomipramine [1] [2]. This protocol can serve as a benchmark for comparison.

Aspect Protocol Details
Study Design Two-sequence, crossover, block-randomized design in fasting healthy volunteers [1].
Formulations Single dose of 3 x 25 mg tablets of both Test (generic) and Reference (Anafranil) products, with a 14-day washout period [1].
Blood Sampling Pre-dose (0 h) and at 1, 2, 4, 5, 6, 8, 12, 24, and 48 hours post-dose [1].
Sample Analysis HPLC-UV with C8 reverse-phase column [1] [2].
Sample Preparation Liquid-liquid extraction: alkalization of 1 mL plasma with NaOH, extraction with heptane:isoamyl alcohol (95:5), back-extraction into 0.3% orthophosphoric acid [1] [2].
Chromatography Mobile phase: acetonitrile:water (75:25) with 0.01% triethylamine (pH adjusted to 4.0); Flow rate: 1 mL/min; UV detection: 215 nm [1] [2].
Data Analysis Cmax and Tmax: obtained directly from plasma concentration-time data. AUC0-t: calculated by the linear trapezoidal rule. Kel (elimination rate constant): estimated from the least-squares fitted terminal log-linear portion [1].

Bioequivalence Study Results and Statistical Analysis

The same study demonstrated the bioequivalence of a test formulation against the Reference (Anafranil). The key pharmacokinetic and statistical results are summarized below [1]:

Parameter Result/Value
Calibration Range 2.5 - 120 ng/mL for both Clomipramine (CMI) and Desmethylclomipramine (DMCMI) [1].
Linearity (r²) 0.9950 for CMI and 0.9979 for DMCMI [2].
Accuracy & Precision Intra-day CV%: 3.09 - 18.33%; Inter-day CV%: 7.25 - 14.51% [1].
Statistical Analysis for BE Two-way ANOVA for crossover design on log-transformed Cmax and AUC data [1].
Bioequivalence Criterion 90% Confidence Interval for Test/Reference ratio must be within 80% - 125% [1].
Study Outcome 90% CIs for AUC and Cmax were within the acceptable bioequivalence limits of 0.80-1.20, declaring the products bioequivalent [1].

Current Generic Formulations & Regulatory Status

The FDA has approved multiple generic versions of Anafranil, confirming they are bioequivalent to the reference product. The following manufacturers have approved Abbreviated New Drug Applications (ANDAs), meaning their products meet the required bioequivalence standards [3].

Manufacturer FDA Approval Date Strengths
Alembic August 4, 2021 25 mg, 50 mg, 75 mg
Aurobindo Pharma March 20, 2023 25 mg, 50 mg, 75 mg
Lupin Ltd November 21, 2018 25 mg, 50 mg, 75 mg
Sandoz June 25, 1997 25 mg, 50 mg, 75 mg
Zydus Pharms December 27, 2017 25 mg, 50 mg, 75 mg

Note: This is a selection of manufacturers. Other approved companies include Chartwell Rx, Jubilant Cadista, Micro Labs, and Taro, among others [3].

Bioequivalence Assessment Workflow

The process of conducting a bioequivalence study and analyzing the data involves several key stages, from study design to final statistical judgment. The workflow below illustrates this process [1] [4].

Start Study Design & Execution A Administer Formulations (Cross-over Design) Start->A B Collect Plasma Samples over 48+ Hours A->B C Analyze Drug Concentration (HPLC-UV/MS) B->C D Calculate PK Parameters (Cmax, AUC0-t, AUC0-∞) C->D E Statistical Analysis (ANOVA on Log-Transformed Data) D->E F Calculate 90% Confidence Interval for Test/Reference Ratio E->F G Bioequivalence Conclusion F->G

Key Considerations for Researchers

  • AUC Calculation Method: The choice of method (e.g., linear trapezoidal vs. linear-log trapezoidal) can impact the AUC value, especially with sparse sampling points. The linear-up log-down method is often considered the most accurate as it uses linear interpolation for the absorption phase and logarithmic for the elimination phase [4].
  • Active Metabolite: Clomipramine is metabolized to active desmethylclomipramine. While the summarized study validated methods for both, the primary bioequivalence decision is typically based on the parent drug's exposure [1] [5].
  • Regulatory Standards: Approved generic products must demonstrate bioequivalence, making them therapeutically equivalent and interchangeable with the brand-name drug [3].

References

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Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

350.1316542 Da

Monoisotopic Mass

350.1316542 Da

Heavy Atom Count

23

Appearance

Assay:≥98%A crystalline solid

UNII

2LXW0L6GWJ

Related CAS

303-49-1 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 58 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (67.24%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (65.52%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (65.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (67.24%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (65.52%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (15.52%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H361 (25.86%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H400 (25.86%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (27.59%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

As an aid in the treatment of separation related disorders in dogs manifested by destruction and inappropriate elimination (defecation and urination) and only in combination with behavioural modification techniques.

Pharmacology

Clomipramine Hydrochloride is the hydrochloride salt form of clomipramine, a tertiary amine salt derivative of dibenzazepine. Clomipramine hydrochloride is a tricyclic antidepressant that acts by reducing the re-uptake of norepinephrine and serotonin in the central nervous system, thereby enhancing the effects of these neurotransmitters. This drug also binds to alpha-adrenergic, histaminergic, and cholinergic receptors which are responsible for the many side effects seen with this agent.

MeSH Pharmacological Classification

Antidepressive Agents, Tricyclic

ATC Code

QN06AA04

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

17321-77-6

Metabolism Metabolites

Extensively metabolized in the liver. The main active metabolite is desmethylclomipramine, which is formed by N-demethylation of clomipramine via CYP2C19, 3A4 and 1A2. Other metabolites and their glucuronide conjugates are also produced. Other metabolites of clomipramine include 8-hydroxyclomipramine formed via 8-hydroxylation, 2-hydroxyclomipramine formed via 2-hydroxylation, and clomipramine N-oxide formed by N-oxidation. Desmethylclomipramine is further metabolized to 8-hydroxydesmethylclomipramine and didesmethylclomipramine, which are formed by 8-hydroxylation and N-demethylation, respectively. 8-Hydroxyclomipramine and 8-hydroxydesmethylclomipramine are pharmacologically active; however, their clinical contribution remains unknown. Route of Elimination: Urine (51-60%) and feces via biliary elimination (24-32%) Half Life: Following oral administration of a single 150 mg dose of clomipramine, the average elimination half-life of clomipramine was 32 hours (range: 19-37 hours) and of desmethylclomipramine was 69 hours (range: 54-77 hours). Elimination half-life may vary substantially with different doses due to saturable kinetics (i.e. metabolism).

FDA Medication Guides

ANAFRANIL
CLOMIPRAMINE HYDROCHLORIDE
CAPSULE;ORAL
SPECGX LLC
05/10/2019

Use Classification

Veterinary drugs -> Psychoanaleptics -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 09-12-2023

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